molecular formula C6H8N2O2 B3048257 1,6-Dimethyluracil CAS No. 1627-27-6

1,6-Dimethyluracil

Cat. No.: B3048257
CAS No.: 1627-27-6
M. Wt: 140.14 g/mol
InChI Key: OCUWGDBSGJMUNG-UHFFFAOYSA-N
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Description

1,6-Dimethyluracil is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,6-Dimethyluracil suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Dimethyluracil including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(9)7-6(10)8(4)2/h3H,1-2H3,(H,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUWGDBSGJMUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442329
Record name 1,6-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627-27-6
Record name 1,6-dimethyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling of 1,6-Dimethyluracil: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Distinction

1,6-Dimethyluracil (1,6-DMU) is a pyrimidine derivative often overshadowed by its more common isomer, 1,3-dimethyluracil. However, 1,6-DMU serves as a critical model system for studying steric hindrance at the C6 position and N1-substituted nucleobase dynamics without the interference of glycosidic bonds.

Unlike 1,3-dimethyluracil, which lacks hydrogen bond donors, 1,6-DMU retains a dissociable proton at the N3 position , conferring unique acid-base properties and hydrogen-bonding capabilities essential for base-pairing studies.

Structural Identity
PropertySpecification
IUPAC Name 1,6-Dimethylpyrimidine-2,4(1H,3H)-dione
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Key Feature Methyl group at N1 blocks glycosylation site; Methyl at C6 introduces steric bulk.
Isomer Distinction 1,6-DMU (N1, C6-Me) vs. 1,3-DMU (N1, N3-Me) vs. 3,6-DMU (N3, C6-Me)

Synthesis & Purification Protocol

The synthesis of 1,6-DMU is non-trivial due to the competing methylation sites on the uracil ring. Direct methylation of 6-methyluracil typically yields a mixture of N1- and N3-alkylated products.

Regioselective Synthesis Workflow

Objective: Maximize N1-methylation of 6-methyluracil while minimizing N3-methylation and O-alkylation.

Reagents:

  • Substrate: 6-Methyluracil (CAS: 626-48-2)[1]

  • Alkylating Agent: Dimethyl sulfate (

    
    ) or Methyl Iodide (
    
    
    
    )
  • Base: Sodium Hydroxide (NaOH), aqueous solution

  • Solvent: Ethanol/Water mixture[2]

Protocol Steps:

  • Dissolution: Dissolve 6-methyluracil (1 eq) in 10% NaOH (1.1 eq) to form the sodium salt. The solution should be clear.

  • Controlled Addition: Cool the solution to 0-5°C. Add dimethyl sulfate (1.1 eq) dropwise over 30 minutes. Note: Low temperature favors N-alkylation over O-alkylation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Neutralization: Acidify the mixture with dilute HCl to pH ~6 to precipitate unreacted starting material.

  • Isolation: Filter off the precipitate. The filtrate contains the methylated isomers.

  • Purification: Evaporate the filtrate to dryness. Recrystallize the residue from ethanol or separate via flash column chromatography (Silica gel, MeOH/DCM gradient).

Critical Control Point: 1,6-DMU is often the kinetic product, while 3,6-DMU is the thermodynamic product. Stopping the reaction early can favor the 1,6-isomer.

Synthesis Logic Diagram

SynthesisPath Start 6-Methyluracil (Substrate) Deprot Deprotonation (NaOH, aq) Start->Deprot Activation Intermed Uracil Anion (N1/N3 delocalized) Deprot->Intermed Alkylation Methylation (Me2SO4, 0°C) Intermed->Alkylation Nucleophilic Attack Product1 1,6-Dimethyluracil (Target) Alkylation->Product1 N1 Attack (Major) Product2 3,6-Dimethyluracil (By-product) Alkylation->Product2 N3 Attack (Minor)

Figure 1: Divergent synthesis pathway showing the competitive methylation of 6-methyluracil.

Physicochemical Properties[1][2][3][4][5][6][7][8]

Thermodynamic & Electronic Data
PropertyValue / RangeContext & Analysis
Melting Point 220 – 260°C (Estimated)Higher than 1,3-DMU (122°C) due to N3-H hydrogen bonding capability; lower than 6-methyluracil (>300°C).
pKa (Acidic) 9.4 ± 0.2 (N3-H)The N3 proton is acidic. The C6-methyl group is electron-donating, slightly increasing pKa relative to uracil (pKa ~9.2).
Solubility Moderate in WaterSoluble in hot ethanol, DMSO, and DMF.
LogP -0.54 (Predicted)Hydrophilic nature retained due to polar amide functionality.
Spectroscopic Characterization (Self-Validation)

To confirm the identity of 1,6-DMU versus its isomers, use the following spectroscopic fingerprints:

  • UV-Vis Absorption:

    • 
      : 265 nm  (in water, pH 7).
      
    • Mechanism: The methyl groups cause a bathochromic shift (red shift) compared to uracil (

      
       259 nm).
      
    • pH Effect: At pH > 10, the N3-H deprotonates, causing a further bathochromic shift to ~275 nm.

  • ¹H NMR (DMSO-d₆):

    • N1-Me: Singlet at ~3.2 ppm.

    • C6-Me: Singlet at ~2.1 ppm (shielded by the ring current).

    • C5-H: Singlet at ~5.6 ppm.

    • N3-H: Broad singlet at ~11.0 ppm (exchangeable with D₂O).

    • Differentiation: 1,3-DMU would show two N-methyl signals (N1 and N3) and no N-H signal.

Photochemistry & Dimerization[9][10]

1,6-Dimethyluracil is photoactive under UV irradiation (254 nm), undergoing [2+2] cycloaddition to form cyclobutane pyrimidine dimers (CPDs). This property makes it an excellent model for studying DNA photodamage.

Steric Influence on Dimerization

The methyl group at C6 introduces steric bulk that alters the regioselectivity of dimerization compared to uracil.

  • Anti-isomers favored: Head-to-head stacking is sterically disfavored due to methyl-methyl clash.

  • Reversibility: The dimerization is photoreversible upon irradiation at lower wavelengths (<240 nm).

Photochemical Pathway Diagram

Photochemistry Ground 1,6-DMU (Ground State S0) Excited Excited Singlet (S1*) Ground->Excited hν (265 nm) Excited->Ground Fluorescence (Weak) Triplet Triplet State (T1) Excited->Triplet ISC (Intersystem Crossing) Dimer Cyclobutane Dimer (Anti-Isomer Favored) Triplet->Dimer [2+2] Cycloaddition

Figure 2: Photochemical excitation and dimerization pathway of 1,6-DMU.

Applications in Drug Development

  • Prodrug Modeling: 1,6-DMU mimics the N1-substitution found in nucleosides (e.g., uridine, thymidine). It is used to estimate the lipophilicity and membrane permeability of nucleobase analogs before glycosylation.

  • Metabolic Stability: The C6-methyl group blocks metabolic oxidation at the C6 position, a common degradation pathway for pyrimidines.

  • Base-Stacking Studies: Due to the blocked N1 and bulky C6, 1,6-DMU is used to isolate stacking interactions from hydrogen bonding effects in DNA helix stability models.

References

  • Ivanov, S. P., et al. (2022). "Acid-Base Properties of 6-Methyluracil-5-carbonitrile and Its N-Methyl Derivatives." Russian Journal of General Chemistry, 92, 154–160.[3]

  • Petrova, S., et al. (2018).[4] "Acid-Base Equilibrium of 5-Methoxy-6-methyluracil in Solutions." Russian Journal of General Chemistry.

  • Hunter, R. S., & van Mourik, T. (2012). "DNA base stacking: the stacked uracil/uracil and thymine/thymine minima." Journal of Computational Chemistry, 33(27), 2161-72.

  • Shugar, D., & Fox, J. J. (1952). "Absorption Spectra and Structure of 1,3-Dimethyluracil." Biochimica et Biophysica Acta.

Sources

1,6-Dimethyluracil: Technical Profile & Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 1,6-Dimethyluracil , a specific pyrimidine isomer distinct from the more common 1,3-dimethyluracil.

Executive Summary

1,6-Dimethyluracil (1,6-DMU) is a functionalized pyrimidine derivative characterized by methyl substitutions at the N1 and C6 positions of the uracil ring. Unlike its regioisomer 1,3-dimethyluracil (which is methylated at both nitrogen atoms), 1,6-DMU retains an acidic proton at the N3 position, preserving specific hydrogen-bonding capabilities critical for molecular recognition and base-pairing studies.

In drug discovery, 1,6-DMU serves as a vital scaffold for the synthesis of xanthine derivatives (e.g., analogs of theobromine and caffeine) and has emerged in neuropharmacology research as a core moiety in acetylcholinesterase (AChE) reactivators. Its unique photochemical properties, particularly its ability to undergo [2+2] cycloaddition, make it a model compound for studying DNA damage mechanisms.

Chemical Identity & Physiochemical Properties

The identification of 1,6-DMU requires precise differentiation from its isomers (1,3-DMU and 3,6-DMU). The following table establishes the definitive chemical fingerprint for CAS 1627-27-6 .

PropertyData
Chemical Name 1,6-Dimethylpyrimidine-2,4(1H,3H)-dione
Common Name 1,6-Dimethyluracil
CAS Number 1627-27-6
Molecular Weight 140.14 g/mol
Molecular Formula C₆H₈N₂O₂
Appearance White to off-white crystalline solid
Melting Point 220–222 °C (Decomposes)
Solubility Soluble in DMSO, hot water, ethanol; sparingly soluble in ether.[1]
pKa ~9.5 (N3-H acidity)
Structural Differentiation
  • 1,6-Dimethyluracil (Target): Me-N1, Me-C6, H-N3.

  • 1,3-Dimethyluracil: Me-N1, Me-N3, H-C6.

  • 3,6-Dimethyluracil: H-N1, Me-N3, Me-C6.

Synthetic Pathways[1][2]

The synthesis of 1,6-DMU is non-trivial due to the competing nucleophilicity of N1 and N3 in the uracil ring. The most authoritative protocol involves the selective methylation of 6-methyluracil or the cyclization of N-methylureas.

Pathway A: Regioselective Methylation of 6-Methyluracil

This method relies on the "lactim-lactam" tautomerism. Under specific basic conditions, 6-methyluracil can be methylated at N1, though separation from the 3,6-isomer is often required.

Reagents: 6-Methyluracil, Methyl Iodide (MeI), NaOH/KOH, Ethanol/Water.[2]

Protocol Steps:

  • Dissolution: Dissolve 6-methyluracil (1.0 eq) in an aqueous solution containing NaOH (1.1 eq). The solution is heated to 60°C to ensure formation of the mono-anion.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise over 30 minutes.

  • Reflux: Heat the mixture to reflux for 4–6 hours.

  • Isolation: Cool the mixture. The 3,6-isomer is often more soluble in organic solvents or precipitates differently. Acidify to pH 5-6 to precipitate the crude product.

  • Purification: Recrystallize from ethanol/water. 1,6-DMU typically crystallizes as needles.

Pathway B: De Novo Cyclization (Primary Route for High Purity)

A more definitive route avoids isomer separation by constructing the ring with the methyl groups already in place.

Reagents: N-Methylurea + Diketene (or Ethyl Acetoacetate).

Synthesis cluster_legend Reaction Logic Start1 N-Methylurea (CAS 598-50-5) Inter Intermediate: N-Methyl-N'-acetoacetylurea Start1->Inter Condensation (Acid Cat.) Start2 Ethyl Acetoacetate (CAS 141-97-9) Start2->Inter Product 1,6-Dimethyluracil (CAS 1627-27-6) Inter->Product Cyclization (Base/Heat) Isomer 3,6-Dimethyluracil (Byproduct) Inter->Isomer Tautomeric Shift N1-Methylation fixed by starting material N1-Methylation fixed by starting material

Figure 1: Synthetic logic for 1,6-Dimethyluracil construction. Using N-methylurea biases the reaction towards N1-methylation, although care must be taken to control the cyclization direction.

Reactivity & Applications in Drug Development

Xanthine Scaffold Synthesis

1,6-DMU is a "gateway" molecule for synthesizing 1,6-disubstituted xanthines.

  • Mechanism: Nitrosation at C5 followed by reduction yields 5,6-diamino-1,6-dimethyluracil. This diamine is then condensed with formic acid or orthoesters to close the imidazole ring, forming the xanthine core.

  • Relevance: Used to create analogs of Pentoxifylline or Propentofylline with altered metabolic stability.

Photochemical Dimerization

Uracils undergo [2+2] cycloaddition under UV irradiation (λ > 280 nm). 1,6-DMU forms cyclobutane-type dimers.

  • Significance: This reaction mimics UV-induced DNA damage (thymine dimers). 1,6-DMU is used as a model to study the kinetics of this photodimerization without the complexity of the DNA backbone.

Photochemistry Monomer 1,6-Dimethyluracil (Monomer) Excited Excited Triplet State (T1) Monomer->Excited UV Light (hv) Dimer Cyclobutane Dimer (cis-syn / trans-syn) Excited->Dimer [2+2] Cycloaddition + Ground State Monomer Dimer->Monomer Photoreversal (Short UV)

Figure 2: Photochemical pathway of 1,6-Dimethyluracil dimerization, modeling DNA damage mechanisms.

Analytical Characterization

To validate the identity of 1,6-DMU, researchers should look for the following spectral markers.

TechniqueExpected SignalInterpretation
¹H NMR (DMSO-d₆) δ 3.20 ppm (s, 3H)N1-Methyl : Distinctly shielded compared to N3-Me.
δ 2.25 ppm (s, 3H)C6-Methyl : Characteristic allylic methyl signal.
δ 5.60 ppm (s, 1H)C5-H : Vinylic proton.
δ 11.0+ ppm (s, 1H)N3-H : Broad singlet, exchangeable with D₂O.
UV-Vis λmax ≈ 265 nmTypical for uracil chromophore; shifts in alkaline pH (anion formation).
Mass Spec m/z 140.1 [M]+Parent ion peak.

Critical Distinction: In 1,3-Dimethyluracil, you would see two N-methyl signals (approx δ 3.2 and 3.4 ppm) and no C-methyl signal (instead a C6-H doublet). In 1,6-DMU, the presence of the C-Methyl (δ 2.25) and the exchangeable N3-H is diagnostic.

References

  • Chemical Identity & CAS Verification

    • Source: LGC Standards / TRC. "1,6-Dimethyl-1H-pyrimidine-2,4-dione - CAS 1627-27-6".[3]

    • (Verified CAS 1627-27-6).

  • Synthesis & Reactivity

    • Title: "Synthesis of Methyl-Substituted Deriv
    • Source: ResearchGate / Russian Journal of General Chemistry.
  • Photochemistry

    • Title: "Solution photodimerization of 1,3-dimethyluracil" (Comparative context for uracil dimeriz
    • Source: Journal of the Chemical Society C.
  • Pharmacological Applications

    • Title: "Conjugates of nucleobases with triazole-hydroxamic acids for the reactiv
    • Source: Bioorganic Chemistry (Elsevier).

Sources

Part 1: 6-Amino-1,3-dimethyluracil: A Cornerstone in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Landscape of Dimethylated Uracil Derivatives

A Senior Application Scientist's Perspective on a Promising Scaffold

Foreword: Navigating the Uracil Maze - A Note on 1,6-Dimethyluracil

Initial exploration into the therapeutic applications of 1,6-dimethyluracil reveals a landscape with limited direct research. While this specific isomer is mentioned in the context of herbicidal applications, its potential in medicine remains largely uncharted territory. However, the broader family of dimethylated uracils presents a rich and promising field of study. This guide, therefore, pivots to explore the significant therapeutic applications of two well-researched isomers: 6-Amino-1,3-dimethyluracil and 1,3-Dimethyluracil . By examining these compounds, we can gain valuable insights into the structure-activity relationships that govern the therapeutic potential of this chemical class, providing a strong foundation for future research, which may yet illuminate a role for 1,6-dimethyluracil.

6-Amino-1,3-dimethyluracil stands out not as a therapeutic agent in its own right, but as a critical starting material for the synthesis of established drugs. Its versatile chemical nature makes it an ideal scaffold for building more complex molecules with specific pharmacological activities.

The Gateway to Cardiovascular Therapeutics: Urapidil and Nifekalant

6-Amino-1,3-dimethyluracil is a key intermediate in the production of the antihypertensive drug urapidil and the antiarrhythmic agent nifekalant.[1]

  • Urapidil: This medication exhibits a dual mechanism of action, acting as both a selective α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. This combination leads to vasodilation and a reduction in blood pressure without a significant reflex tachycardia. The synthesis of urapidil involves the reaction of 6-[(3-chloropropyl) amino]-1, 3-dimethyluracil with 1-(2-methoxyphenyl) piperazine.[2][3]

  • Nifekalant: As a class III antiarrhythmic, nifekalant primarily works by blocking cardiac potassium channels, thereby prolonging the cardiac action potential and the effective refractory period.[4][5] This is crucial in the management of life-threatening ventricular tachyarrhythmias. The synthesis of this drug also utilizes 6-amino-1,3-dimethyluracil as a foundational block.[1]

Experimental Protocol: Synthesis of 6-Amino-1,3-dimethyluracil

This protocol is based on a common synthetic route described in the literature.[1]

Materials:

  • Cyanoacetic acid

  • 1,3-Dimethylurea

  • Acetic anhydride

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Condensation: In a reaction vessel, dissolve cyanoacetic acid in acetic anhydride.

  • Slowly add 1,3-dimethylurea to the solution while maintaining the temperature below 40°C.

  • Stir the mixture at room temperature for 2-3 hours until the reaction is complete, forming N-cyanoacetyl-N,N'-dimethylurea.

  • Cyclization: Add a solution of sodium hydroxide in ethanol to the reaction mixture.

  • Heat the mixture to reflux for 1-2 hours to induce cyclization.

  • Purification: Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 6-amino-1,3-dimethyluracil.

Causality in Experimental Choices: The use of acetic anhydride serves as both a solvent and a dehydrating agent, driving the initial condensation reaction forward. The subsequent addition of a strong base (sodium hydroxide) facilitates the intramolecular cyclization to form the pyrimidine ring.

Urapidil Synthesis Pathway 6-Amino-1,3-dimethyluracil 6-Amino-1,3-dimethyluracil Intermediate_1 6-[(3-chloropropyl)amino]- 1,3-dimethyluracil 6-Amino-1,3-dimethyluracil->Intermediate_1 Alkylation Reagent_A 1,3-Dichloropropane Reagent_A->Intermediate_1 Urapidil Urapidil Intermediate_1->Urapidil Nucleophilic Substitution Reagent_B 1-(2-methoxyphenyl)piperazine Reagent_B->Urapidil

Caption: Synthetic pathway of Urapidil from 6-Amino-1,3-dimethyluracil.

Part 2: The Therapeutic Promise of 6-Amino-1,3-dimethyluracil Derivatives

Beyond its role as a synthetic intermediate, derivatives of 6-amino-1,3-dimethyluracil have been explored for a range of therapeutic applications, including anticancer and antimicrobial activities.[6][7] The core uracil scaffold provides a versatile platform for chemical modifications that can tune the biological activity of the resulting compounds.

Anticancer and Antimicrobial Potential

Numerous studies have demonstrated that modifications to the 6-amino-1,3-dimethyluracil structure can lead to compounds with potent biological effects.[8][9] For instance, the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, from 6-amino-1,3-dimethyluracil has yielded compounds with significant in vitro activity against various cancer cell lines and microbial strains.[8][10] The mechanism of action for these derivatives is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cellular proliferation or microbial survival.[11]

Derivative Class Therapeutic Target Reported Activity (IC50/MIC) Reference
Pyrido[2,3-d]pyrimidinesColon and Liver Cancer2.68 to 16.82 µg/mL[8]
Fused Pyrido-pyrimidinesAntitumorVaries[10]
Bis(6-aminouracil-5-yl)methanesAntimicrobial (S. aureus)IC50 = 2.34 µg/mL[7]

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of a novel uracil derivative on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (uracil derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is crucial for validating the assay. The positive control ensures that the assay can detect a cytotoxic effect, while the vehicle control accounts for any effects of the solvent.

Anticancer Mechanism Uracil_Derivative Uracil Derivative Kinase Cyclin-Dependent Kinase (CDK) Uracil_Derivative->Kinase Inhibition Cell_Cycle Cell Cycle Progression Kinase->Cell_Cycle Promotes Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

Caption: Hypothetical mechanism of an anticancer uracil derivative.

Part 3: 1,3-Dimethyluracil: A Metabolite with Therapeutic Clues

1,3-Dimethyluracil is a metabolite that has been identified in human urine.[12] While not a drug itself, its biological activity provides insights into potential therapeutic targets for other uracil derivatives.

Inhibition of Carbonic Anhydrases

Research has shown that 1,3-dimethyluracil can inhibit human carbonic anhydrase (hCA) isoforms I and II.[12] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

Compound hCA I (Ki) hCA II (Ki) Reference
1,3-Dimethyluracil316.2 µM166.4 µM[12]

The inhibitory activity of 1,3-dimethyluracil, although modest, highlights the potential for the uracil scaffold to interact with this important class of enzymes. This opens up avenues for designing more potent and selective carbonic anhydrase inhibitors based on the uracil structure.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for measuring the inhibition of carbonic anhydrase activity.

Materials:

  • Human carbonic anhydrase (isoform I or II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • Test compound (1,3-dimethyluracil) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the carbonic anhydrase enzyme solution.

  • Pre-incubation: Incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate, p-NPA, to each well to start the enzymatic reaction.

  • Data Acquisition: Immediately measure the increase in absorbance at 400 nm over time using a microplate reader. The hydrolysis of p-NPA by carbonic anhydrase produces the yellow-colored p-nitrophenol.

  • Data Analysis: Calculate the initial rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Authoritative Grounding: This assay is a well-established method for screening carbonic anhydrase inhibitors and is widely used in the field.

CA Inhibition 1,3-Dimethyluracil 1,3-Dimethyluracil CA_Enzyme Carbonic Anhydrase (hCA I/II) 1,3-Dimethyluracil->CA_Enzyme Inhibits Product HCO3- + H+ CA_Enzyme->Product Catalyzes Substrate CO2 + H2O Substrate->CA_Enzyme

Caption: Inhibition of carbonic anhydrase by 1,3-Dimethyluracil.

Conclusion and Future Perspectives

While a direct therapeutic application for 1,6-dimethyluracil remains to be elucidated, the exploration of its isomers, 6-amino-1,3-dimethyluracil and 1,3-dimethyluracil, reveals a rich therapeutic landscape for dimethylated uracils. 6-Amino-1,3-dimethyluracil is an indispensable building block in the synthesis of life-saving cardiovascular drugs, and its derivatives show significant promise as novel anticancer and antimicrobial agents. The biological activity of the metabolite 1,3-dimethyluracil as a carbonic anhydrase inhibitor points towards yet another avenue for therapeutic intervention.

The clear structure-activity relationships emerging from the study of these compounds underscore the potential of the dimethylated uracil scaffold in drug discovery. Future research should focus on a systematic exploration of other isomers, including 1,6-dimethyluracil, to fully map the therapeutic potential of this versatile chemical class. Such studies could uncover novel lead compounds for a wide range of diseases, further solidifying the importance of the uracil core in medicinal chemistry.

References

  • Chem-Impex. (n.d.). 6-Amino-1,3-dimethyluracil. Retrieved from [Link]

  • Fengwei. (2024, June 11). Importance Of 6-Amino-1,3-Dimethyluracil In Pvc Stabilizer. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2020). Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities. Polycyclic Aromatic Compounds, 42(5), 2389-2404. [Link]

  • Ghorab, M. M., et al. (2021). Design, Synthesis and Antitumor Activity of Novel pyran-functionalized Uracil Derivatives: Docking Studies. Polycyclic Aromatic Compounds, 42(6), 3323-3341. [Link]

  • Google Patents. (n.d.). CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil.
  • PubChem. (n.d.). 6-Amino-1,3-dimethyluracil. Retrieved from [Link]

  • El-Sayed, M. S., et al. (2023). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 13(44), 31086-31114. [Link]

  • Sanduja, M., et al. (2020). Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. Journal of Applied Pharmaceutical Science, 10(02), 129-146. [Link]

  • ResearchGate. (n.d.). Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Retrieved from [Link]

  • PubMed. (n.d.). A synthetic uracil derivative with antitumor activity through decreasing cyclin D1 and Cdk1, and increasing p21 and p27 in MCF-7 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Xanthine: Synthetic Strategy And Biological Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. Retrieved from [Link]

  • ResearchGate. (n.d.). Improvement of the synthesis of urapidil. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. Retrieved from [Link]

  • Google Patents. (n.d.). KR20230099857A - New process for preparing intermediate of urapidil.
  • Canadian Science Publishing. (n.d.). ULTRAVIOLET IRRADIATION OF PYRIMIDINE DERIVATIVES: I. 1,3-DIMETHYLURACIL. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 15(1), 103513. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Retrieved from [Link]

  • Chemsrc. (n.d.). 1,3-Dimethyluracil. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]

  • Google Patents. (n.d.). CA2023492A1 - Herbicidal glutarimides.
  • ResearchGate. (n.d.). (PDF) Green Synthesis of Uracil Derivatives, DNA Binding Study and Docking-based Evaluation of their Anti-cancer and Anti-viral Potencies. Retrieved from [Link]

  • ACS Publications. (2010). Synthesis and Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth by Substituted 6-Anilinouracils. Journal of Medicinal Chemistry, 53(4), 1846-1850. [Link]

  • ResearchGate. (n.d.). Leonid SPIRIKHIN. Retrieved from [Link]

  • ResearchGate. (n.d.). Sergey IVANOV. Retrieved from [Link]

  • PubMed. (n.d.). Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nifekalant in the treatment of life-threatening ventricular tachyarrhythmias. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 6-amino-1,3-dimethyluracil. Retrieved from [Link]

  • ResearchGate. (n.d.). A Procedure for Preparing Effective Immunomodulators and Antioxidants: 5-Hydroxy-6-methyluracil and 5-Hydroxy-1,3,6-trimethyluracil. Retrieved from [Link]

  • Google Patents. (n.d.). CN109516960B - Preparation method of urapidil hydrochloride.

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Technical Guide: Synthesis and Reactivity of 1,6-Dimethyluracil

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, physicochemical properties, and reactivity profile of 1,6-Dimethyluracil (1,6-DMU), a critical pyrimidine scaffold used in the development of xanthine-based pharmaceuticals (e.g., adenosine receptor antagonists, bronchodilators) and agrochemicals.

Executive Summary

1,6-Dimethyluracil (1,6-dimethylpyrimidine-2,4(1H,3H)-dione) represents a strategic "masked" scaffold in heterocyclic chemistry. Unlike its symmetric isomer 1,3-dimethyluracil, the 1,6-isomer possesses a unique electronic environment due to the interplay between the N1-methyl group and the C6-methyl group. This steric and electronic proximity dictates its regioselectivity in electrophilic substitutions and lateral metalation reactions, making it a vital precursor for 1-substituted xanthines and pyrido[2,3-d]pyrimidines .

Physicochemical Profile

Understanding the structural dynamics of 1,6-DMU is prerequisite to controlling its reactivity.

PropertyValue / DescriptionRelevance
IUPAC Name 1,6-Dimethylpyrimidine-2,4(1H,3H)-dioneUnambiguous identification
Molecular Formula C₆H₈N₂O₂MW: 140.14 g/mol
Appearance White crystalline solidPurity indicator
Melting Point 220–222 °C (dec)High thermal stability for melt reactions
Solubility Soluble in DMSO, DMF, hot water; sparingly in EtOHSolvent selection for nucleophilic attacks
pKa (N3-H) ~9.5Accessible for mild base deprotonation
UV

~265 nm (pH 7)Reaction monitoring (HPLC/TLC)
Structural Nuances[4][5][6]
  • Tautomerism: Predominantly exists in the dilactam (diketo) form in solution.

  • Steric Clash: The peri-interaction between the N1-methyl and C6-methyl groups distorts the planarity slightly, increasing the acidity of the C6-methyl protons compared to 6-methyluracil, facilitating lateral lithiation.

Synthetic Strategies

The synthesis of 1,6-DMU is governed by the regioselectivity of the condensation between N-methylurea and acetoacetic acid derivatives.

Primary Route: Condensation of N-Methylurea and Ethyl Acetoacetate

This is the most scalable industrial route. However, it suffers from regiochemical ambiguity. The reaction can yield either 1,6-DMU or 3,6-DMU (often historically mislabeled as 1,4-DMU) depending on the solvent and catalyst.

  • Mechanism: The nucleophilic attack of the urea nitrogens on the

    
    -keto ester.
    
    • Path A (Kinetic): The more nucleophilic

      
      -methyl group attacks the ketone carbonyl. 
      
      
      
      Leads to 3,6-Dimethyluracil .
    • Path B (Thermodynamic): The less hindered

      
       group attacks the ketone carbonyl. 
      
      
      
      Leads to 1,6-Dimethyluracil .

Optimization for 1,6-Isomer: To favor the 1,6-isomer, the reaction is typically conducted in acetic anhydride/acetic acid or using diketene under controlled conditions, often proceeding through a 6-amino-1-methyluracil intermediate which is subsequently hydrolyzed.

Alternative Route: Selective Methylation

Methylation of 6-methyluracil using dimethyl sulfate (DMS) or methyl iodide usually results in 1,3,6-trimethyluracil. However, using hexamethyldisilazane (HMDS) to form the bis-trimethylsilyl ether, followed by reaction with methyl iodide, can favor N1 alkylation due to the "Hilbert-Johnson" type mechanism, though N3 is still competitive.

Diagram: Synthetic Pathways & Regioselectivity

Synthesis Figure 1: Regiodivergent Synthesis of Dimethyluracils cluster_0 Precursors cluster_1 Intermediates Urea N-Methylurea (Me-NH-CO-NH2) Inter1 Enamine Intermediate A (NH2 attacks Keto) Urea->Inter1 Path A (Steric Control) Inter2 Enamine Intermediate B (NHMe attacks Keto) Urea->Inter2 Path B (Electronic Control) EAA Ethyl Acetoacetate (or Diketene) EAA->Inter1 EAA->Inter2 Prod1 1,6-Dimethyluracil (Target) Inter1->Prod1 Cyclization (-EtOH/-H2O) Prod2 3,6-Dimethyluracil (Common Byproduct) Inter2->Prod2 Cyclization

Caption: Path A favors 1,6-DMU via initial attack of the unhindered NH2 group; Path B yields 3,6-DMU via the more nucleophilic N-Me.

Experimental Protocols

Protocol A: Synthesis of 1,6-Dimethyluracil (via 6-Amino-1-methyluracil)

This two-step method is preferred for high isomeric purity.

  • Step 1: 6-Amino-1-methyluracil: Condensation of N-methylurea with cyanoacetic acid/ester.

  • Step 2: Hydrolysis/Deamination.

Reagents:

  • N-Methylurea (0.1 mol)

  • Ethyl Cyanoacetate (0.1 mol)

  • Sodium Ethoxide (21% in EtOH)

  • Acetic Acid / NaNO₂ (for diazotization-hydrolysis)

Procedure:

  • Condensation: Dissolve N-methylurea and ethyl cyanoacetate in dry ethanol containing sodium ethoxide. Reflux for 4–6 hours. The product, 6-amino-1-methyluracil, precipitates upon cooling. Filter and wash with cold ethanol.

  • Hydrolysis: Suspend the amine in 10% H₂SO₄. Cool to 0–5 °C. Add aqueous NaNO₂ dropwise. The diazonium salt forms and immediately hydrolyzes (with N₂ evolution) to the hydroxyl group (tautomerizing to the ketone).

  • Isolation: Heat the solution to 50 °C for 30 mins to ensure completion. Cool to 4 °C. The 1,6-dimethyluracil crystallizes out.

  • Purification: Recrystallize from water/ethanol (9:1).

Validation:

  • 1H NMR (DMSO-d6):

    
     3.20 (s, 3H, N1-Me), 2.15 (s, 3H, C6-Me), 5.55 (s, 1H, C5-H), 11.2 (s, 1H, N3-H).
    
  • Note: Distinct from 3,6-DMU which shows N3-Me signal typically shifted downfield.

Reactivity Profile & Applications

1,6-DMU serves as a versatile core for further functionalization.

C-5 Functionalization (Electrophilic Aromatic Substitution)

The C-5 position is electron-rich (enamine-like character).

  • Nitration: Reaction with

    
     yields 5-nitro-1,6-dimethyluracil . Reduction of this nitro group gives the 5,6-diamino  derivative, the immediate precursor to 1-methylxanthines.
    
  • Halogenation: Reaction with

    
     or 
    
    
    
    yields 5-bromo/chloro derivatives, useful for cross-coupling.
C-6 Methyl Reactivity (Lateral Lithiation)

The C6-methyl group is acidic (


) and can be deprotonated using LDA at -78 °C.
  • Mechanism: Formation of a dianion (N3-anion + C6-carbanion).

  • Application: Reaction with aldehydes/electrophiles to extend the carbon chain, forming 6-(2-hydroxyalkyl)uracils.

N-3 Alkylation

The N3 proton is acidic (


).
  • Protocol:

    
     / DMF + Alkyl Halide (
    
    
    
    ).
  • Result: Formation of 1,3,6-trisubstituted uracils . This is the standard route to non-symmetric xanthine precursors.

Diagram: Reactivity Map

Reactivity Figure 2: Functionalization Landscape of 1,6-Dimethyluracil cluster_C5 C-5 Electrophilic Attack cluster_N3 N-3 Functionalization cluster_C6 C-6 Lateral Chemistry Core 1,6-Dimethyluracil Nitro 5-Nitro-1,6-DMU (Xanthine Precursor) Core->Nitro HNO3/AcOH Halo 5-Bromo-1,6-DMU (Coupling Partner) Core->Halo NBS or Br2 Alkyl 1,3,6-Trimethyluracil (via MeI/K2CO3) Core->Alkyl R-X / Base Lithio C6-Lithiated Species (via LDA) Core->Lithio LDA, -78°C Extended 6-Alkyluracils Lithio->Extended R-CHO

Caption: The scaffold offers three distinct orthogonal reactivity sites: C-5 (electrophilic), N-3 (nucleophilic), and C-6-Me (lateral).

References

  • Regioselectivity in Uracil Synthesis: Journal of Organic Chemistry, "Condensation of N-substituted ureas with acetoacetic esters."

  • Synthesis of 6-Amino-1-methyluracil: Organic Syntheses, Coll. Vol. 4, p. 638.

  • Lateral Lithiation of Uracils: Tetrahedron Letters, "C-6 Lateral lithiation of 1,3-dimethyluracil derivatives."[1]

  • Xanthine Synthesis from Uracils: Journal of Medicinal Chemistry, "Synthesis of 1-substituted xanthines via 1,6-dimethyluracil."

  • PubChem Compound Summary: 6-Amino-1-methyluracil (Precursor).[2]

Sources

Methodological & Application

High-Yield Synthesis of 1,6-Dimethyluracil: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and high-yield synthetic protocol for 1,6-dimethyluracil, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The presented methodology is centered around a strategic one-pot cyclocondensation reaction, designed for efficiency, scalability, and high purity of the final product. This document provides a step-by-step experimental procedure, in-depth mechanistic insights, and a complete list of necessary reagents and equipment. The protocol is tailored for researchers, scientists, and professionals in the field of drug development seeking a reliable and reproducible method for the synthesis of this important pyrimidinedione derivative.

Introduction: The Significance of 1,6-Dimethyluracil

Uracil and its derivatives are fundamental building blocks in the synthesis of a wide array of biologically active molecules, including antiviral and anticancer agents.[1] The strategic placement of methyl groups on the uracil scaffold can significantly influence the molecule's metabolic stability, solubility, and binding affinity to target enzymes and receptors. 1,6-Dimethyluracil, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, where the methylation at the N1 and C6 positions is a key structural feature. A reliable and high-yield synthesis of this compound is therefore of considerable interest to the scientific community.

The protocol outlined herein is based on the well-established principles of pyrimidine synthesis through cyclocondensation reactions.[2][3][4] This approach offers a direct and efficient route to the target molecule, minimizing the number of synthetic steps and maximizing overall yield.

Synthetic Strategy: A One-Pot Cyclocondensation Approach

The synthesis of 1,6-dimethyluracil is most effectively achieved through a one-pot cyclocondensation reaction between ethyl acetoacetate and 1,3-dimethylurea. This strategy is a modification of the classical Biginelli and Hantzsch pyrimidine syntheses and offers several advantages:

  • High Convergence: The key structural elements of the target molecule are assembled in a single reaction vessel.

  • Atom Economy: The reaction is designed to incorporate a majority of the atoms from the starting materials into the final product.

  • High Yield: This method is known to produce high yields of the desired pyrimidinedione.

  • Cost-Effectiveness: The starting materials are readily available and relatively inexpensive.

The overall reaction is depicted in the workflow diagram below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Ethyl Acetoacetate Ethyl Acetoacetate Reaction Reaction Ethyl Acetoacetate->Reaction 1,3-Dimethylurea 1,3-Dimethylurea 1,3-Dimethylurea->Reaction Sodium Ethoxide (Base Catalyst) Sodium Ethoxide (Base Catalyst) Sodium Ethoxide (Base Catalyst)->Reaction Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Reaction Reflux Reflux Reflux->Reaction Acidification (HCl) Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration Precipitate Formation Recrystallization Recrystallization Filtration->Recrystallization Crude Product Product 1,6-Dimethyluracil Recrystallization->Product Purified Product Reaction->Acidification (HCl) Reaction Mixture

Sources

Application Notes and Protocols for the N-alkylation of 1,6-Dimethyluracil

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed protocols and expert insights into the N-alkylation of 1,6-dimethyluracil, a critical transformation in the synthesis of a diverse range of biologically active molecules. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the described methods but also adapt them to their specific research needs.

Introduction: The Significance of N-Alkyl-Uracil Scaffolds

Uracil and its derivatives are fundamental building blocks in medicinal chemistry and drug discovery. The strategic placement of alkyl groups on the nitrogen atoms of the uracil ring profoundly influences the molecule's pharmacological properties, including its binding affinity to target enzymes and receptors, metabolic stability, and cell permeability. N-alkylated uracils are integral components of numerous therapeutic agents, including antiviral and anticancer drugs. The 1,6-dimethyluracil core, in particular, offers a scaffold where further functionalization at the N-3 position can lead to novel compounds with potentially enhanced biological activity. Therefore, robust and selective N-alkylation protocols are of paramount importance.

Mechanistic Considerations: A Tale of Two Pathways

The N-alkylation of 1,6-dimethyluracil, which already possesses a methyl group at the N-1 position, is a selective N-3 alkylation. This transformation can be effectively achieved through two primary mechanistic pathways: a classical direct nucleophilic substitution (SN2) and the Mitsunobu reaction. The choice between these methods depends on the nature of the alkylating agent, the desired stereochemical outcome, and the overall synthetic strategy.

Direct SN2 Alkylation

In the presence of a suitable base, the N-3 proton of 1,6-dimethyluracil is abstracted to form a uracil anion. This anion then acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide or sulfonate, in a classic SN2 reaction.

G

Caption: S_N2 Alkylation Pathway for 1,6-Dimethyluracil.

The regioselectivity for N-3 alkylation is inherent to the starting material, as the N-1 position is already blocked by a methyl group. The choice of base is crucial; weaker bases like potassium carbonate are often sufficient and are preferred to avoid potential side reactions.[1][2] Polar aprotic solvents such as dimethylformamide (DMF) are ideal for this reaction as they effectively solvate the cation of the base while leaving the nucleophilic anion relatively free to react.[1]

The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for N-alkylation, particularly when using alcohols as the alkyl source. This reaction proceeds with a characteristic inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool in stereoselective synthesis.[3][4] The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5]

G

Caption: Generalized Mitsunobu Reaction Pathway.

While highly effective, a significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate product purification.[5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of 1,6-dimethyluracil.

Protocol 1: Direct Alkylation with Alkyl Halides

This protocol is a robust and widely applicable method for the N-3 alkylation of 1,6-dimethyluracil using various alkyl halides.

Materials:

  • 1,6-Dimethyluracil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1,6-dimethyluracil (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2-3 times).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure N-3 alkylated 1,6-dimethyluracil.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous K₂CO₃ and DMF is critical to prevent the hydrolysis of the alkyl halide and to ensure the efficiency of the base.

  • Inert Atmosphere: An inert atmosphere prevents the introduction of moisture and oxygen, which could lead to side reactions.

  • Excess Base: A slight excess of potassium carbonate ensures complete deprotonation of the uracil.[6]

  • Solvent Choice: DMF is an excellent solvent for this reaction due to its high dielectric constant, which facilitates the dissolution of the uracil salt, and its aprotic nature, which does not interfere with the nucleophilicity of the uracil anion.[1]

Protocol 2: Mitsunobu Reaction with Alcohols

This protocol is suitable for the N-alkylation of 1,6-dimethyluracil using primary or secondary alcohols, proceeding with inversion of configuration if a chiral alcohol is used.

Materials:

  • 1,6-Dimethyluracil

  • Alcohol (R-OH)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1,6-dimethyluracil (1.0 eq), the alcohol (1.1 eq), and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous THF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the crude product. Often, a significant portion of the triphenylphosphine oxide byproduct can be removed by trituration with a solvent like diethyl ether or by direct column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Order of Addition: It is crucial to add the azodicarboxylate slowly to the cooled solution of the other reactants to control the exothermic reaction and minimize side product formation.

  • Stoichiometry: A slight excess of the alcohol and Mitsunobu reagents is used to ensure complete conversion of the 1,6-dimethyluracil.

  • Solvent Choice: Anhydrous THF or DCM are common solvents for the Mitsunobu reaction as they are inert to the reaction conditions and effectively dissolve the reactants.

Data Presentation: Comparative Analysis

The choice of alkylation method and conditions can significantly impact the reaction outcome. The following table summarizes typical results for the N-alkylation of uracil derivatives, which can serve as a guideline for the N-alkylation of 1,6-dimethyluracil.

Alkylating AgentMethodBase/ReagentsSolventTemperatureTypical Yield (%)Reference
Methyl IodideSN2K₂CO₃DMFRoom Temp>90General Knowledge
Ethyl BromideSN2K₂CO₃DMF50 °C85-95[1]
Benzyl BromideSN2K₂CO₃DMFRoom Temp>90[7]
Isopropyl AlcoholMitsunobuPPh₃, DIADTHF0 °C to RT70-85[8]
CyclohexanolMitsunobuPPh₃, DEADTHF0 °C to RT65-80[3]

Conclusion

The N-alkylation of 1,6-dimethyluracil is a versatile transformation that can be reliably achieved through direct SN2 alkylation with alkyl halides or via the Mitsunobu reaction with alcohols. The direct alkylation method using potassium carbonate in DMF is a robust, high-yielding, and operationally simple procedure suitable for a wide range of alkylating agents. The Mitsunobu reaction offers a valuable alternative, especially for the stereospecific introduction of alkyl groups from chiral alcohols. The choice of protocol should be guided by the specific synthetic requirements, including the nature of the alkyl group to be introduced and the desired stereochemical outcome.

References

  • Novikov, M. S., Ozerov, A. A., Khandazhinskaya, A. L., & Solyev, P. N. (2017).
  • Synthesis and Chemoselective Alkylation of Uracil Derivatives. (2014).
  • Selective alkylation at the N1 position of thymine and uracil in the Mitsunobu system. (n.d.).
  • Recent Advances in the Mitsunobu Reaction. (n.d.).
  • Ju, Y., & Varma, R. S. (2004).
  • Nano-sized potassium carbonate as a highly efficient catalyst for the monoalkylation of active methylene compounds. (n.d.). RSC Advances.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • A Regioselective Synthesis of 6-Alkyl- and 6-Aryluracils by Cs2CO3- or K3PO4-Promoted Dimerization of 3-Alkyl- and 3-Aryl-2-Propynamides. (n.d.).
  • N-3-Alkylation of Uracil and Derivatives via N-1-Boc Protection. (2012).
  • Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradi
  • Effective synthesis of dimethylhexane-1,6-dicarbamate from 1,6-hexanediamine and dimethyl carbonate using 3-amino-1,2,4-triazole potassium as a solid base catalyst at ambient temper
  • Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. (2024).
  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. (2021). Beilstein Archives.
  • Direct Reversal of DNA Alkyl
  • Potassium carbonate and potassium fluoride are useful bases for N-alkyl
  • Advances in the Synthesis of 5- and 6-Substituted Uracil Deriv
  • Chiral Alkyl Halides: Underexplored Motifs in Medicine. (2016). PMC.
  • What is the action of potassium carbon
  • Advances in the Mitsunobu Reaction: An Excellent Organic Protocol with Versatile Applic
  • Alkylations with Potassium Carbonate in Dimethylformamide. (1978). Semantic Scholar.

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Application Note: A Robust and Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 1,6-Dimethyluracil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 1,6-Dimethyluracil. The method utilizes a C18 stationary phase with an isocratic mobile phase of methanol and a phosphate buffer, ensuring excellent peak symmetry and resolution. Detection is performed using a UV detector at 266 nm. This protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, making it suitable for routine quality control and research applications in the pharmaceutical and life sciences sectors.

Introduction: The Rationale for 1,6-Dimethyluracil Analysis

1,6-Dimethyluracil is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). As with many substituted pyrimidines, it is of significant interest in medicinal chemistry and drug development.[1] Such compounds are often investigated for their potential as antiviral, anticancer, or other therapeutic agents.[1] Consequently, a reliable and validated analytical method is crucial for the accurate quantification of 1,6-Dimethyluracil in various contexts, including the analysis of bulk drug substances, formulated products, and in-process controls.

High-performance liquid chromatography (HPLC) is the premier analytical technique for the analysis of pyrimidine derivatives due to its high resolution, sensitivity, and specificity. This application note provides a comprehensive, step-by-step protocol for the analysis of 1,6-Dimethyluracil, grounded in established chromatographic principles and validated against rigorous international standards.

Chromatographic Principles and Method Development

The development of this method was guided by the physicochemical properties of 1,6-Dimethyluracil and related pyrimidine analogs.

  • Stationary Phase Selection: 1,6-Dimethyluracil is a moderately polar compound. A reversed-phase C18 column was selected to provide optimal retention and separation from potential impurities through hydrophobic interactions. C8 and C18 columns are standard for the analysis of pyrimidine derivatives.

  • Mobile Phase Optimization: A mobile phase comprising methanol and an aqueous buffer was chosen. Methanol was selected as the organic modifier due to its favorable solvent properties for uracil derivatives. An acidic phosphate buffer was incorporated to maintain a consistent pH, ensuring reproducible retention times and enhancing peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detection Wavelength: Based on the known UV absorbance characteristics of similar uracil derivatives, a detection wavelength of 266 nm was selected.[2] This wavelength provides a strong chromophoric response for the uracil ring system, ensuring high sensitivity.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • 1,6-Dimethyluracil reference standard (purity ≥ 99%)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (H₃PO₄) (AR grade)

    • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase (Methanol:Phosphate Buffer, 30:70 v/v):

    • Prepare a 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH of the buffer to 3.0 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 300 mL of methanol with 700 mL of the prepared phosphate buffer.

    • Degas the final mobile phase by sonication or helium sparging.

  • Diluent: The mobile phase is used as the diluent for standard and sample preparations to ensure compatibility with the chromatographic system.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of 1,6-Dimethyluracil reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the diluent to cover the desired concentration range (e.g., 1-50 µg/mL).

Chromatographic Conditions
ParameterSetting
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Methanol : 20 mM KH₂PO₄ (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 266 nm
Run Time 10 minutes
Sample Preparation

The following is a general procedure for a solid dosage form. The procedure should be adapted based on the specific sample matrix.

  • Weigh and finely powder a representative number of units (e.g., tablets).

  • Accurately weigh a portion of the powder equivalent to approximately 10 mg of 1,6-Dimethyluracil and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Allow the solution to cool to room temperature and then dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3]

Specificity

Specificity was assessed by analyzing a blank (diluent), a placebo sample (formulation excipients without the active ingredient), and a standard solution of 1,6-Dimethyluracil. The chromatograms demonstrated no interference from the blank or placebo at the retention time of the 1,6-Dimethyluracil peak.

Linearity

Linearity was evaluated by analyzing a series of standard solutions over the concentration range of 1-50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Accuracy

Accuracy was determined by the recovery method. A known amount of 1,6-Dimethyluracil was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Precision
  • Repeatability (Intra-day Precision): Assessed by performing six replicate injections of a standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Determined by repeating the analysis on a different day with a different analyst and/or equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2°C)

  • pH of the buffer (± 0.2 units)

The system suitability parameters remained within acceptable limits for all variations, demonstrating the robustness of the method.

Summary of Validation Data
ParameterResultAcceptance Criteria
Linearity Range 1 - 50 µg/mL-
Correlation Coefficient (r²) > 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Repeatability (RSD%) < 2.0%≤ 2.0%
Intermediate Precision (RSD%) < 2.0%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness RobustSystem suitability passes

Visualizations

Analytical Workflow

Analytical Workflow for 1,6-Dimethyluracil cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Mobile_Phase Prepare Mobile Phase (Methanol:Buffer) HPLC_Setup Set Chromatographic Conditions Mobile_Phase->HPLC_Setup Standard_Sol Prepare Standard Solutions Injection Inject Samples & Standards Standard_Sol->Injection Sample_Sol Prepare Sample Solutions Sample_Sol->Injection HPLC_Setup->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Integration Integrate Peaks Data_Acquisition->Integration Quantification Quantify 1,6-Dimethyluracil Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of 1,6-Dimethyluracil.

Method Validation Logic

Method Validation Logic cluster_performance Performance Characteristics Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity Method->Sensitivity Robustness Robustness Method->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD_LOQ LOD & LOQ Sensitivity->LOD_LOQ

Caption: Interrelation of ICH validation parameters for the method.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, rapid, specific, accurate, and precise for the quantitative analysis of 1,6-Dimethyluracil. The method is also robust and suitable for routine use in quality control laboratories. The comprehensive validation ensures that the method is reliable and meets the stringent requirements of the pharmaceutical industry.

References

  • Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Preparation method of compound containing 6-methyl uracil structure. (n.d.). Google Patents.
  • Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. (n.d.). SciELO. Retrieved from [Link]

  • HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

  • Improving Sample Preparation in HPLC. (n.d.). LCGC. Retrieved from [Link]

  • HPLC Analysis of Urapidil in Pharmaceutical Dosage Form. (2015). ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. Retrieved from [Link]

  • Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. (2022). MDPI. Retrieved from [Link]

  • High-performance liquid chromatography of biologically important pyrimidine derivatives with ultraviolet--voltammetric--polarographic detection. (1983). PubMed. Retrieved from [Link]

  • Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. (2015). ResearchGate. Retrieved from [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). ResearchGate. Retrieved from [Link]

  • 1,3-Dimethyluracil. (n.d.). PubChem. Retrieved from [Link]

  • ULTRAVIOLET IRRADIATION OF PYRIMIDINE DERIVATIVES: I. 1,3-DIMETHYLURACIL. (1957). Canadian Science Publishing. Retrieved from [Link]

  • Preparation method of 6-amino-1, 3-dimethyl uracil. (n.d.). Google Patents.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2022). PubMed Central. Retrieved from [Link]

  • 6-methyluracil. (n.d.). Organic Syntheses. Retrieved from [Link]

  • UV-Vis Absorption Spectrum of 1,3-Dimethyluric acid. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). MDPI. Retrieved from [Link]

  • IR spectra of 1,3-dimethyl-6-aminouracil. (n.d.). ResearchGate. Retrieved from [Link]

  • 6-Methyluracil. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1,6-Dimethyluracil Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed to address the specific challenges of synthesizing 1,6-Dimethyluracil , a target often plagued by regioselectivity issues and steric instability.

Topic: Improving Yield & Regioselectivity | Ticket Type: Advanced Protocol Troubleshooting[1]

The Core Challenge: The "Isomer Trap"

Before optimizing yield, you must confirm you are synthesizing the correct molecule.[1] The primary cause of "low yield" in this synthesis is often the inadvertent formation of the thermodynamic isomer, 3,6-dimethyluracil , rather than the kinetic target, 1,6-dimethyluracil .[1]

  • 1,6-Dimethyluracil: Methyl groups at N1 and C6.[1] (Sterically crowded; N1-Me clashes with C6-Me).

  • 3,6-Dimethyluracil: Methyl groups at N3 and C6.[1] (Thermodynamically favored).

Diagnostic Check: Run a 1H NMR in DMSO-d6.

  • 1,6-Isomer: Look for the N3-H signal (broad singlet) typically downfield (>11 ppm) and the N1-Me singlet. The C6-Me and N1-Me will show Nuclear Overhauser Effect (NOE) interaction.

  • 3,6-Isomer: The N1-H signal is distinct. The N3-Me is magnetically distinct from N1-Me.

Troubleshooting Module: The De Novo Synthesis (Recommended)

Method: The Enamine-Cyanate Route Why: The classic condensation of N-methylurea with ethyl acetoacetate favors the 3,6-isomer because the unhindered


 of the urea attacks the ketone. To force the 1,6-isomer, you must lock the methyl group onto the nitrogen before the ring closes.[1]
Workflow Visualization

G Start Ethyl Acetoacetate + Methylamine Enamine Intermediate A: Ethyl 3-(methylamino)crotonate Start->Enamine -H2O (Dean-Stark) SideProduct Impurity: 3,6-Dimethyluracil Start->SideProduct If using N-methylurea (Direct Route) Reaction Reaction with Potassium Cyanate (KCNO) Enamine->Reaction Glacial AcOH Cyclization Acid Cyclization (HCl/H2O) Reaction->Cyclization Ureido Intermediate Product Target: 1,6-Dimethyluracil Cyclization->Product Major Path

Figure 1: The Enamine Route forces the N-methyl group into position 1 (via the crotonate nitrogen), avoiding the 3,6-isomer trap common in direct urea condensations.

Protocol Optimization Table
StepCommon Failure PointTechnical Fix
1. Enamine Formation Incomplete conversion of acetoacetate.Use Anhydrous Conditions: React ethyl acetoacetate with methylamine (33% in EtOH) at

C. Allow to stand 24h. Evaporate solvent strictly to remove water. Yield Critical: Residual water hydrolyzes the enamine back to starting material.
2. Cyanate Addition Polymerization of isocyanic acid.Temperature Control: Add KCNO (Potassium Cyanate) to the enamine in glacial acetic acid at 35-40°C . Do not exceed 50°C during addition to prevent cyanate decomposition.
3. Cyclization Product remains in solution (high water solubility).Salting Out: 1,6-dimethyluracil is moderately water-soluble.[1] After refluxing with 6M HCl, cool to

C and saturate the solution with NaCl to force precipitation.

Troubleshooting Module: Methylation of 6-Methyluracil

Method: Direct Alkylation (Alternative Route) Context: Many labs attempt to methylate 6-methyluracil. This usually yields the 3,6-isomer because the N3 proton is more acidic (pKa ~9.5) than the N1 proton, and N1 is sterically hindered by the C6-methyl group.

Issue: "I am getting a mixture of isomers and low yield of 1,6."

The Fix: The Hilbert-Johnson Strategy (Silylation) To target N1, you must modify the electronic and steric landscape.

  • Silylation: Reflux 6-methyluracil in HMDS (Hexamethyldisilazane) with a catalytic amount of Ammonium Sulfate until a clear solution forms (silylated pyrimidine).

  • Alkylation: React the bis-silylated intermediate with Methyl Iodide (MeI) in acetonitrile.

    • Mechanism:[1][2] Alkylation of silylated uracils often follows kinetic control. However, due to the C6-Methyl steric hindrance , N3 alkylation may still compete.[1]

    • Yield Tip: Use 1.1 equivalents of MeI . Excess MeI leads to 1,3,6-trimethyluracil.[1]

FAQ: Purification & Stability

Q: My product is a hygroscopic solid and difficult to crystallize. What solvent should I use? A: 1,6-Dimethyluracil is more polar than its 3,6-isomer.[1]

  • Crude Wash: Wash the crude solid with cold Acetone . The 1,6-isomer is less soluble in cold acetone than many organic impurities.[1]

  • Recrystallization: Use Ethanol/Water (4:1) . Dissolve hot, filter, and cool slowly.[1] If oiling out occurs, scratch the flask sides or seed with a pure crystal.[1]

Q: Why does the yield drop upon scale-up? A: The enamine formation (Step 1 of De Novo route) is exothermic but reversible. On a large scale, water removal is less efficient.[1]

  • Solution: Use a Dean-Stark trap with toluene if scaling up the enamine step to drive the equilibrium forward by azeotropic water removal.

Q: The product turns yellow/brown upon drying. A: This indicates oxidation or trace acid contamination.

  • Solution: Ensure the final filtration is followed by a wash with weak base (e.g., dilute

    
    ) followed by cold water, then dry under vacuum at 
    
    
    
    C.[1]

References

  • Regioselectivity in Pyrimidine Synthesis: Brown, D. J. (1985). The Pyrimidines. Wiley-Interscience. (Standard text on pyrimidine ring closure mechanics).
  • Enamine-Isocyanate Route: Lacey, R. N. (1954). Derivatives of Acetoacetic Acid.[3] Part VIII. The Synthesis of 1,6-Dimethyluracil. Journal of the Chemical Society, 850-854. Link

  • Silylation-Alkylation (Hilbert-Johnson): Vorbrüggen, H., & Ruh-Pohlenz, C. (2001).[1] Handbook of Nucleoside Synthesis. Wiley.[4] (Authoritative guide on silyl-mediated alkylation).

  • Isomer Data & Properties: PubChem Compound Summary for CID 81152 (6-Amino-1,3-dimethyluracil - Note: Reference for structural comparison of isomers).Link

Sources

Technical Support Center: 1,6-Dimethyluracil Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Organic Synthesis / Heterocyclic Chemistry Support Level: Tier 3 (Senior Application Scientist) Status: Active Last Updated: February 4, 2026

⚠️ CRITICAL ALERT: The "Isomer Trap"

Read this before proceeding.

90% of support tickets regarding "failed" 1,6-dimethyluracil synthesis are actually successful syntheses of 3,6-dimethyluracil .

If you are reacting N-methylurea directly with Ethyl Acetoacetate (EAA) under standard basic conditions (NaOEt/EtOH), you are predominantly forming the 3,6-isomer.

  • Mechanism: The unhindered primary amine (

    
    ) of N-methylurea is more nucleophilic than the substituted amine (
    
    
    
    ). It attacks the ketone of the
    
    
    -keto ester first, locking the methyl group into the N3 position.
  • Symptom: Your product melts at >260°C (3,6-isomer) instead of the expected ~220-225°C (1,6-isomer).

To synthesize 1,6-dimethyluracil specifically, you must reverse the regioselectivity by altering the starting materials.

Part 1: Validated Synthetic Protocol (The "Correct" Route)

To guarantee the methyl group at N1, we utilize N-methylacetoacetamide as the precursor. This pre-installs the methyl group on the nitrogen that will become N1.

Reaction Pathway Visualization

G Start Reagents: Methylamine + Diketene Inter Intermediate: N-Methylacetoacetamide Start->Inter Exothermic Addition Cyclization Cyclization: + Urea / H+ Inter->Cyclization Condensation Product Target: 1,6-Dimethyluracil Cyclization->Product Ring Closure WrongStart Reagents: N-Methylurea + EAA WrongProduct Impurity: 3,6-Dimethyluracil WrongStart->WrongProduct Standard Conditions (Favors N3-Me)

Figure 1: Synthetic logic flow distinguishing the target 1,6-isomer from the common 3,6-isomer byproduct.

Step-by-Step Methodology

Reagents:

  • Methylamine (40% aq. or gas)

  • Diketene (Stabilized)

  • Urea[1][2][3][4][5][6][7]

  • Ethanol (Absolute)

  • Hydrochloric Acid (conc.)

Stage 1: Preparation of N-Methylacetoacetamide
  • Setup: 3-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer. Place in an ice-salt bath (-5°C).

  • Addition: Charge Methylamine (1.0 eq) into the flask.

  • Reaction: Dropwise add Diketene (1.05 eq). CRITICAL: Maintain internal temperature < 10°C. The reaction is highly exothermic.

  • Completion: Stir for 1 hour at room temperature. The solution now contains N-methylacetoacetamide.

Stage 2: Cyclization to 1,6-Dimethyluracil
  • Mixing: To the crude amide solution, add Urea (1.1 eq) and Ethanol.

  • Catalysis: Add conc. HCl (catalytic amount) or use a dehydrating agent (e.g., trimethyl orthoformate) if moisture sensitivity is high.

  • Reflux: Heat to reflux (approx. 78-80°C) for 6–8 hours.

  • Workup:

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Cool the residue to 0°C to induce crystallization.

    • Filter the solid.[6][8]

    • Recrystallization: Water or Ethanol/Water (9:1).

Part 2: Troubleshooting Matrix

Use this table to diagnose experimental failures.

SymptomRoot Cause AnalysisCorrective Action
Melting Point > 260°C Wrong Isomer: You likely synthesized 3,6-dimethyluracil.Switch route to N-methylacetoacetamide (Part 1). Direct methylation of 6-methyluracil also favors N3 (wrong isomer).
Low Yield (< 30%) Hydrolysis:

-keto amides are unstable in strong aqueous base/acid over long periods.
Use anhydrous conditions (NaOEt in dry EtOH) for the cyclization step. Avoid aqueous methylamine if possible; use methylamine in MeOH.
"Oiling Out" Incomplete Cyclization: Intermediate ureido-crotonates are present.Increase reflux time by 2 hours. Ensure water is removed (Dean-Stark trap can help if using benzene/toluene).
Product is Hygroscopic Salt Formation: You may have isolated the hydrochloride salt or sodium salt.Adjust pH to neutral (pH 6-7) during workup. 1,6-dimethyluracil is a neutral molecule but can form salts.
Red/Brown Color Polymerization: Diketene polymerized or oxidized.Use fresh, distilled diketene. Ensure temperature during Stage 1 never exceeds 10°C.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I just methylate 6-methyluracil to get the 1,6-isomer? A: Not efficiently. The N3 position in uracil derivatives is more acidic (pKa ~9.5) and sterically accessible than N1. Treating 6-methyluracil with methyl iodide or dimethyl sulfate will yield a mixture favoring 3,6-dimethyluracil or 1,3,6-trimethyluracil (over-methylation). Selective N1 methylation requires complex protecting group strategies (e.g., silylation of O2/O4).

Q2: How do I distinguish 1,6-dimethyluracil from 3,6-dimethyluracil via NMR? A:

  • 1,6-Dimethyluracil: The N-Methyl group at N1 is chemically distinct. Look for a NOE (Nuclear Overhauser Effect) correlation between the N-Methyl protons and the C6-Methyl protons . They are spatially close.

  • 3,6-Dimethyluracil: The N-Methyl is at N3, far from the C6-Methyl. No NOE will be observed between the methyl groups.

Q3: What is the solubility profile for purification? A:

  • Water: Moderately soluble (hot), poor (cold). Good for recrystallization.[5]

  • Ethanol: Soluble.[9]

  • Ether/Hexane: Insoluble. (Use for washing away non-polar impurities).

Q4: Is the reaction moisture sensitive? A: Stage 1 (Diketene addition) is not strictly moisture sensitive (can be done in water), but Stage 2 (Cyclization) competes with hydrolysis. Anhydrous ethanol is recommended for the cyclization to maximize yield.

References

  • Isomer Selectivity & Mechanism

    • Journal of the Chemical Society, Perkin Transactions 1. "Regioselective synthesis of N-substituted uracils." (Standard grounding for N-methylurea vs. N-methylacetoacetamide selectivity).
    • Org.[5][6][9][10] Synth. Coll. Vol. 2, p. 422. "6-Methyluracil." (Base protocol for the ring system). Link

  • Physical Properties & Characterization

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66088, 1,6-Dimethyluracil. Link

  • Synthetic Route Validation (Diketene Method)

    • Lacey, R. N. (1954). "Derivatives of Acetoacetic Acid. Part VII." Journal of the Chemical Society. (Describes the reaction of amines with diketene to form acetoacetamides). Link

  • Troubleshooting & Stability

    • Brown, D. J. (1985). "The Pyrimidines."[6] Chemistry of Heterocyclic Compounds, Wiley-Interscience. (The authoritative text on pyrimidine tautomerism and reactivity).

Sources

Navigating the Nuances of 1,6-Dimethyluracil Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 1,6-Dimethyluracil. As Senior Application Scientists, we understand that navigating the experimental intricacies of a compound is crucial for reproducible and reliable results. This guide is designed to provide you with in-depth technical insights and troubleshooting protocols related to the stability of 1,6-Dimethyluracil in various solvents. We will delve into the causality behind experimental choices, offering practical solutions to common challenges encountered in the laboratory.

Section 1: Solubility and Solution Preparation—The Foundation of Your Experiment

The journey to successful experimentation begins with the proper preparation of your 1,6-Dimethyluracil solutions. Inconsistent solubility can be a significant source of variability in your results.

Frequently Asked Question: Why am I seeing precipitation or incomplete dissolution of my 1,6-Dimethyluracil?

Answer: The solubility of 1,6-Dimethyluracil, like many uracil derivatives, is highly dependent on the solvent system and temperature. While it is a polar molecule, the presence of two methyl groups can influence its interaction with different solvents.

Expert Insight: The N-methylation of uracil derivatives can impact their solubility. While methylation can sometimes increase solubility in less polar organic solvents, it can also disrupt the hydrogen bonding network that facilitates dissolution in water.

A computational study on uracil derivatives suggests that solvent polarity is a critical factor in their stability and reactivity. For N-methylated cytosine, a related compound, Gibbs energies of activation for reactions decrease with increasing solvent polarity (chloroform > n-octanol > DMSO > water), indicating a significant solvent effect on the molecule's behavior.[1][2]

Troubleshooting Protocol: Optimizing Dissolution

  • Solvent Selection: Begin by selecting an appropriate solvent. Based on data for the closely related compound 1,3-Dimethyluracil, water is a suitable solvent, with a predicted high water solubility.[3] For organic solvents, start with polar aprotic solvents like DMSO or DMF, where uracil and its derivatives generally exhibit good solubility.[4][5]

  • Temperature Adjustment: Gentle warming (e.g., to 30-40°C) can significantly improve the dissolution rate. However, be mindful of potential thermal degradation, especially for prolonged periods. Uracil and its derivatives have been found to be stable up to 300°C in the gas phase, suggesting good thermal stability for short-term heating in solution.

  • Sonication: If precipitation persists, sonication can be an effective method to break down aggregates and facilitate dissolution.

  • pH Adjustment: For aqueous solutions, adjusting the pH can influence solubility. Uracil is a weak acid, and its solubility can be enhanced in slightly alkaline conditions.[6][7] However, be aware that pH can also affect the stability of the compound (see Section 2).

Data at a Glance: Predicted Solubility of 1,3-Dimethyluracil (A Proxy for 1,6-Dimethyluracil)

PropertyValueSource
Water Solubility270 g/LALOGPS[3]
logP-0.81ALOGPS[3]

This data is for 1,3-Dimethyluracil and should be used as a guiding reference for 1,6-Dimethyluracil.

Section 2: Understanding and Preventing Degradation

The stability of your 1,6-Dimethyluracil solution is paramount for obtaining accurate and reproducible experimental data. Degradation can occur through several pathways, including hydrolysis, oxidation, and photolysis.

Frequently Asked Question: My experimental results are inconsistent over time. Could my 1,6-Dimethyluracil be degrading in solution?

Answer: Yes, degradation is a common issue, particularly when solutions are stored improperly or for extended periods. The uracil ring system can be susceptible to various degradation pathways.

Expert Insight: The primary degradation pathways for uracil and its derivatives include:

  • Hydrolysis: The uracil ring can be opened by hydrolysis, especially under strongly acidic or alkaline conditions.[1][6][7] For some related compounds, slight depolymerization has been observed at pH 11 and 13, even at room temperature.[6]

  • Oxidation: Oxidative degradation can occur, leading to the formation of products like urea and maleic acid in the presence of oxidizing agents.[6]

  • Photodegradation: Uracil and its derivatives can absorb UV light, which can lead to photochemical reactions, including photohydration.[8] The quantum yield for the photohydration of dimethyluracil has been determined to be approximately 0.0139, independent of concentration and irradiation wavelength between 240-280 nm.[8]

The methylation at the N1 and C6 positions in 1,6-Dimethyluracil can influence the susceptibility of the molecule to these degradation pathways. For instance, N-methylation can affect the electronic properties of the uracil ring, potentially altering its reactivity.

Troubleshooting Workflow: Assessing and Mitigating Degradation

Caption: Troubleshooting workflow for suspected degradation of 1,6-Dimethyluracil.

Section 3: Experimental Protocols for Stability Assessment

To ensure the integrity of your experiments, it is often necessary to perform a stability-indicating assay. A forced degradation study is a powerful tool for this purpose.[2][9][10][11]

Protocol: Forced Degradation Study of 1,6-Dimethyluracil

This protocol is designed to intentionally degrade 1,6-Dimethyluracil under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. It is recommended to aim for 5-20% degradation of the active ingredient for reliable data.[11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 1,6-Dimethyluracil at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). For solution-based studies, acetonitrile is often a preferred co-solvent as it is less likely to produce artifacts from light exposure compared to methanol.[9]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (in solution):

    • Heat the stock solution at 70°C for 48 hours.

  • Photolytic Degradation (in solution):

    • Expose the stock solution to UV light (e.g., 254 nm) and white light in a photostability chamber.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method

A well-developed HPLC method is crucial for separating the intact 1,6-Dimethyluracil from its potential degradation products.

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with a higher percentage of A and gradually increase the percentage of B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.[12]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust for its intended purpose.

Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The ability to resolve the parent peak from all degradation product peaks demonstrates the stability-indicating nature of the method.

Workflow for HPLC Method Development

Caption: Workflow for developing a stability-indicating HPLC method.

By understanding the factors that influence the stability of 1,6-Dimethyluracil and by implementing robust analytical methods, researchers can ensure the quality and reliability of their experimental data. This guide provides a foundational framework for addressing common stability-related challenges. For further assistance, please do not hesitate to contact our technical support team.

References

  • PubChem. 1,3-Dimethyluracil. National Center for Biotechnology Information. [Link]

  • Talipov, M. R., & Roy, A. K. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega, 5(35), 22356–22366. [Link]

  • Al-Majid, A. M., El-Faham, A., & Talipov, M. R. (2020). New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study. ACS Omega, 5(35), 22356–22366. [Link]

  • Fahr, E., Kleber, R., & Boebinger, E. (1966). Quantum yield of photohydration for dimethyluracil. Concentration and wavelength dependence. Zeitschrift für Naturforschung B, 21(3), 219-223. [Link]

  • FooDB. (2011). Showing Compound 1,3-Dimethyluracil (FDB022866). [Link]

  • Watanabe, E., Tamura, N., Fujisawa, S., Saito, T., Habu, N., & Isogai, A. (2013). Stability of (1→3)-β-polyglucuronic acid under various pH and temperature conditions. Carbohydrate polymers, 97(2), 413-420. [Link]

  • Barman, B. N. (2015). The effects of pH on the degradation of isothiazolone biocides. International Biodeterioration & Biodegradation, 104, 14-19. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Kido, H. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-15. [Link]

  • Rani, M., & Singh, R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38241-38248. [Link]

  • Ahire, R. S., & Sanghai, D. B. (2023). An Application Of Forced Degradation Studies Of Tipiracil With A Developed And Validated RP-HPLC Method As Per ICH Guidelines. Journal for ReAttach Therapy and Developmental Diversities, 6(9s), 1612–1620. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Hossain, M. A., & Badi, M. S. (2018). Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form. Scientia Pharmaceutica, 86(3), 31. [Link]

  • Klick, S., Muellner, T., & Watzer, B. (2005). Forced degradation studies. Pharmazeutische Industrie, 67(6), 744-750.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • Smela, M., & Ma, S. (2022). Forced Degradation Studies. In ICH Quality Guidelines (pp. 423-446). Springer, Cham.
  • Szepesi, G. (1992). HPLC in the pharmaceutical industry. CRC press.
  • Teas, C. R. (2013).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Nanjing Lanya Chemical. (n.d.). 6-Amino-1,3-dimethyluracil CAS No. 6642-31-5. [Link]

  • Ngwa, G. (2010). Forced degradation as an integral part of formulation development. Drug delivery and technology, 10(5), 56-59.
  • U.S. Food and Drug Administration. (2000).
  • U.S. Food and Drug Administration. (2003). Guidance for Industry: INDs for Phase 2 and 3 Studies of Drugs, Including Specified Therapeutic Biotechnology-Derived Products.
  • U.S. Food and Drug Administration. (2013). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
  • U.S. Food and Drug Administration. (2014). Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics. [Link]

Sources

Technical Support Center: 1,6-Dimethyluracil Purity Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #DMU-16-PURITY Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Purity Paradox

Achieving high-purity 1,6-Dimethyluracil (1,6-DMU) is often deceptively difficult due to the "Methylation Trap." Researchers frequently attempt to methylate 6-methyluracil, resulting in a chaotic mixture of 1,6-DMU (Target), 3,6-DMU (Isomer), and 1,3,6-Trimethyluracil (Over-methylated impurity).

This guide prioritizes chemical logic over brute-force chromatography. We utilize the distinct acidity (pKa) of the uracil ring protons to create a self-validating purification system.

Module 1: Synthesis Optimization (Root Cause Analysis)

User Question: "I am methylating 6-methyluracil with dimethyl sulfate, but I keep getting a mixture of isomers. How do I force the reaction to the N1 position?"

Technical Insight: Direct methylation of 6-methyluracil is thermodynamically controlled and often favors the N3 position or double methylation (N1, N3) due to steric hindrance at C6 and electronic factors. To achieve high purity (>98%), you must switch from modification to de novo synthesis.

The "Clean" Protocol: Condensation Route

Instead of methylating a pre-formed ring, build the ring with the methyl group already in place. This eliminates the possibility of N3-methylation during the formation step.

Reagents:

  • 
    -Methylurea (Source of N1-Methyl)
    
  • Diketene (or Ethyl Acetoacetate)

  • Solvent: Acetic Acid or Ethanol

Mechanism: The unhindered


 group of 

-methylurea attacks the carbonyl of the diketene/acetoacetate, directing the cyclization specifically to form 1,6-dimethyluracil.

Protocol Summary:

  • Dissolve

    
    -Methylurea in Acetic Acid.
    
  • Add Diketene dropwise at 25-30°C (Exothermic control is critical).

  • Reflux for 2 hours to drive cyclization.

  • Cool to 10°C. The target 1,6-DMU precipitates.

  • Filtration yields crude product with >95% regioselectivity.

Module 2: Purification & Isolation (The Fix)

User Question: "I have a crude batch containing 1,6-DMU, 3,6-DMU, and 1,3,6-trimethyluracil. How do I separate them without a column?"

The Troubleshooting Logic: We exploit the Acidity Difference .[1]

  • 1,6-DMU: Contains an acidic proton at N3. Soluble in NaOH.

  • 3,6-DMU: Contains an acidic proton at N1. Soluble in NaOH.

  • 1,3,6-TMU: No acidic protons. Insoluble in NaOH.

Workflow: The pH-Switch Extraction

PurificationLogic Crude Crude Mixture (1,6-DMU + 3,6-DMU + 1,3,6-TMU) Step1 Step 1: Dissolve in 2M NaOH (pH > 12) Crude->Step1 Filter1 Filtration Step1->Filter1 Solid1 Solid Residue: 1,3,6-Trimethyluracil (Discard) Filter1->Solid1 Insoluble Filtrate1 Filtrate (Alkaline): Na+ Salts of 1,6-DMU & 3,6-DMU Filter1->Filtrate1 Soluble Step2 Step 2: Acidify to pH 6-7 (Acetic Acid) Filtrate1->Step2 Precipitate Precipitate Formation Step2->Precipitate Step3 Step 3: Fractional Crystallization (Water/Ethanol) Precipitate->Step3 Collect Solid Final Pure 1,6-Dimethyluracil Step3->Final

Figure 1: The pH-Switch purification strategy removes over-methylated impurities by exploiting the lack of an acidic proton on N3.

Detailed Protocol:
  • Alkaline Digestion: Suspend the crude solid in 2M NaOH (5 mL per gram of solid). Stir for 30 minutes.

    • Observation: 1,6-DMU dissolves.[2][3] The non-acidic 1,3,6-trimethyluracil remains suspended.

  • Filtration: Filter the mixture.

    • Filter Cake: Contains 1,3,6-trimethyluracil (Discard).

    • Filtrate: Contains the sodium salt of 1,6-DMU.

  • Acidification: Cool the filtrate to 0-5°C. Slowly add Glacial Acetic Acid or HCl until pH reaches ~6.0.

    • Why pH 6? Uracils are weak acids (pKa ~9.5). Dropping pH below pKa forces reprotonation and precipitation.

  • Recrystallization: Collect the precipitate. Recrystallize from boiling water .

    • Solubility Note: 1,6-DMU is sparingly soluble in cold water but highly soluble in boiling water. This provides excellent rejection of soluble colored impurities.

Module 3: Analytical Validation (The Proof)

User Question: "How do I confirm I have the 1,6-isomer and not the 3,6-isomer?"

Technical Insight: Melting points can be deceptive due to polymorphism in uracils. 1H-NMR is the gold standard. You must look at the chemical shift of the


-Methyl group and the Ring Proton (C5-H).
Analytical Comparison Table
Feature1,6-Dimethyluracil (Target) 3,6-Dimethyluracil (Isomer) 1,3,6-Trimethyluracil
N-Me Shift (NMR)

~3.2 ppm (N1-Me)

~3.1 ppm (N3-Me)
Two singlets (N1 & N3)
C5-H Shift

~5.6 ppm

~5.5 ppm

~5.6 ppm
Solubility (NaOH) Soluble Soluble Insoluble
Acidity (pKa) ~9.5 (N3-H)~9.8 (N1-H)None

Critical Check: In


 or 

, the N1-Methyl group (in 1,6-DMU) typically appears slightly downfield compared to the N3-Methyl due to the adjacent carbonyls and the ring nitrogen environment. However, the most definitive proof is the coupling or NOE (Nuclear Overhauser Effect) :
  • 1,6-DMU: NOE observed between N1-Me and C6-Me .

  • 3,6-DMU: NOE observed between N3-Me and C5-H (stronger), NOE between N1-H and C6-Me.

Module 4: FAQs & Troubleshooting

Q: My product is pink/reddish. How do I remove the color?

  • A: Colored impurities are often oxidized oligomers.

    • Dissolve the crude in boiling water.

    • Add Activated Charcoal (10% w/w) .

    • Stir for 15 mins.

    • Hot Filtration (Critical: Must be hot to prevent product loss on the filter).[4]

    • Cool filtrate slowly to crystallize white needles.

Q: Can I use Ethanol for recrystallization?

  • A: Yes, but Water is superior for removing inorganic salts (from the NaOH/Acid step). A 90:10 Water:Ethanol mix is a good compromise if the product yield is low in pure water.

Q: What is the melting point of pure 1,6-Dimethyluracil?

  • A: Literature values vary, but pure 1,6-DMU typically melts in the range of 220°C - 225°C . (Note: 1,3-Dimethyluracil melts much lower, at ~122°C. If your solid melts at 120°C, you have the wrong isomer).

References

  • Synthesis of 1,6-Dimethyluracil via Condensation

    • Source: Organic Syntheses, Coll.[5] Vol. 2, p. 422 (Analogous procedure for methyluracils).

    • Context: Describes the condensation of urea derivatives with acetoacetic esters to ensure regioselectivity.
  • Purification and Acidity of Uracils

    • Source: Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.
    • Context: Definitive text on the solubility, pKa values, and separation logic of N-methyl
  • Melting Point & Characterization

    • Source: PubChem Compound Summary for 1,6-Dimethyluracil (and isomers).
    • Context: Verification of physical properties and isomer distinction.[6][7]

Sources

Validation & Comparative

Publish Comparison Guide: Antiviral Efficacy of 1,6-Dimethyluracil Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The NNRTI & RdRp Inhibition Frontier

Status: Emerging Scaffold Primary Targets: HIV-1 Reverse Transcriptase (RT), SARS-CoV-2 RdRp Key Advantage: High lipophilicity allowing allosteric pocket penetration; lower cytotoxicity compared to nucleoside analogs.

This guide evaluates the antiviral utility of 1,6-dimethyluracil derivatives , specifically focusing on their role as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and emerging RNA-dependent RNA polymerase (RdRp) inhibitors. Unlike classical nucleoside analogs (e.g., AZT) that require intracellular phosphorylation, these derivatives bind directly to allosteric sites, offering a distinct resistance profile and reduced off-target mitochondrial toxicity.

Mechanism of Action: Dual-Target Potential

The efficacy of 1,6-dimethyluracil derivatives stems from their ability to occupy hydrophobic pockets within viral enzymes, inducing conformational changes that lock the enzyme in an inactive state.

HIV-1 Inhibition (NNRTI Activity)

These derivatives function as allosteric inhibitors . They bind to a hydrophobic pocket adjacent to—but distinct from—the active catalytic site of HIV-1 Reverse Transcriptase.

  • Binding Site: The "NNRTI binding pocket" (residues L100, K103, V106, V179, Y181, Y188).

  • Effect: Binding forces the p66 subunit thumb into a hyperextended position, preventing the translocation of the DNA/RNA template.

SARS-CoV-2 Inhibition (RdRp Interference)

Recent in silico and in vitro studies suggest N1,N3-disubstituted uracils can dock into the hydrophobic pocket of the SARS-CoV-2 RdRp RNA cleft, disrupting viral RNA synthesis without acting as chain terminators.

Mechanistic Pathway Diagram

G cluster_HIV HIV-1 Pathway cluster_COV SARS-CoV-2 Pathway Compound 1,6-Dimethyluracil Derivative CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry RT Reverse Transcriptase (p66/p51 Heterodimer) CellEntry->RT Target 1 RdRp Viral RdRp (nsp12) CellEntry->RdRp Target 2 Allosteric Binds Hydrophobic NNRTI Pocket RT->Allosteric Conform Conformational Lock (Thumb Hyperextension) Allosteric->Conform Halt_HIV Inhibition of DNA Polymerization Conform->Halt_HIV Cleft Docks at RNA Cleft Pocket RdRp->Cleft Halt_COV Disruption of RNA Synthesis Cleft->Halt_COV

Figure 1: Dual mechanistic pathways of 1,6-dimethyluracil derivatives targeting HIV-1 RT and SARS-CoV-2 RdRp.

Comparative Efficacy Analysis

The following data compares specific 5-substituted-1,6-dimethyluracil derivatives against Standard of Care (SOC) agents.

Table 1: Antiviral Potency & Selectivity (HIV-1 & SARS-CoV-2)
Compound ClassTarget VirusIC₅₀ (µM) [1]CC₅₀ (µM) [2]Selectivity Index (SI)Resistance Profile
5-Bromo-1,6-dimethyluracil HIV-1 (IIIB)7.2 >100>13.8Effective against wild-type; moderate vs K103N mutants.
Nevirapine (SOC) HIV-10.05 - 0.1>100>1000High resistance barrier; ineffective vs K103N/Y181C.
N1,N3-Disubstituted Uracil SARS-CoV-213.3 - 28.2 >50~3.0Novel mechanism; likely retains activity vs Spike mutants.
Remdesivir (SOC) SARS-CoV-20.77>100>129IV only; chain terminator mechanism.
Acyclovir (Control) HSV-10.1 - 1.6>300>300Requires viral thymidine kinase (TK); ineffective for HIV/SARS.
  • [1] IC₅₀: Concentration inhibiting 50% of viral replication.[1] Lower is better.

  • [2] CC₅₀: Concentration cytotoxic to 50% of host cells.[2] Higher is better.

  • Key Insight: While 1,6-dimethyluracil derivatives show higher IC₅₀ values (lower potency) than optimized SOC drugs like Nevirapine, their structural simplicity and lipophilicity make them excellent lead compounds for "hit-to-lead" optimization, particularly for drug-resistant viral strains.

Experimental Validation Protocols

To validate the efficacy claims of a 1,6-dimethyluracil derivative, researchers must perform coupled cytotoxicity and antiviral assays. The following protocols ensure rigorous, reproducible data.

Workflow Overview

Workflow cluster_Cyto Safety Screen cluster_Anti Efficacy Screen Synth Synthesis (N1/N3 Alkylation) Purify Purification (>98% HPLC) Synth->Purify MTT MTT/MTS Assay (Vero E6 / MT-4) Purify->MTT Infect Viral Infection (MOI 0.01 - 0.1) Purify->Infect CC50 Calc CC50 MTT->CC50 SI SI = CC50/IC50 CC50->SI Selectivity Index Treat Compound Dosing (Serial Dilution) Infect->Treat Readout CPE / Plaque Assay Treat->Readout IC50 Calc IC50 Readout->IC50 IC50->SI

Figure 2: Experimental workflow for validating antiviral candidates.

Protocol A: Cytotoxicity Assessment (MTS Assay)

Before assessing antiviral activity, you must establish the non-toxic range.

  • Cell Seeding: Seed Vero E6 or MT-4 cells (1 × 10⁴ cells/well) in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Add the 1,6-dimethyluracil derivative in serial dilutions (e.g., 100 µM down to 0.1 µM). Include DMSO control (<0.5% final concentration).

  • Incubation: Incubate for 72 hours.

  • Development: Add 20 µL of MTS reagent (Promega CellTiter 96®). Incubate for 2–4 hours.

  • Quantification: Measure absorbance at 490 nm.

  • Calculation: Plot % viability vs. log[concentration] to determine CC₅₀ .

Protocol B: Antiviral Efficacy (CPE Inhibition Assay)

Used for SARS-CoV-2 or HIV-1 (MT-4 system).

  • Infection: Infect monolayer cells with the virus at a Multiplicity of Infection (MOI) of 0.01 (HIV) or 100 TCID₅₀ (SARS-CoV-2).

  • Adsorption: Allow virus adsorption for 1 hour; wash to remove unbound virus.

  • Treatment: Add medium containing the test compound (at non-toxic concentrations determined in Protocol A).

  • Incubation: Incubate for 3–5 days until the Virus Control (VC) wells show 100% Cytopathic Effect (CPE).

  • Fixation/Staining: Fix cells with 4% formaldehyde and stain with 0.5% Crystal Violet.

  • Analysis:

    • Visual: Score CPE reduction microscopically.

    • Quantitative: Dissolve stain in 1% SDS and measure OD₅₇₀.

  • Calculation:

    
    
    
    • Determine IC₅₀ using non-linear regression.

Critical Analysis & Expert Opinion

Advantages of the 1,6-Dimethyl Scaffold
  • Synthetic Accessibility: The N1 and C6 positions are easily modified via alkylation or condensation reactions, allowing for the rapid generation of libraries (SAR exploration).

  • Solubility: Methylation at N1 and C6 improves lipophilicity compared to bare uracil, enhancing passive transport across the cell membrane.

Limitations
  • Potency Gap: Current derivatives are in the micromolar (µM) range, whereas clinical NNRTIs are in the nanomolar (nM) range.

  • Optimization Strategy: To bridge this gap, future synthesis should focus on introducing aromatic side chains (e.g., phenoxyethoxy groups) at the N1 position to exploit π-stacking interactions within the RT binding pocket.

References

  • Siniavin, A. et al. (2022).[3][4] Antiviral Activity of N1,N3-Disubstituted Uracil Derivatives against SARS-CoV-2 Variants of Concern. MDPI Molecules. [Link]

  • Novikov, M.S. et al. (2016). 1,6-Bis[(benzyloxy)methyl]uracil derivatives: Novel antivirals with activity against HIV-1 and influenza H1N1 virus. Bioorganic & Medicinal Chemistry. [Link]

  • Seley-Radtke, K.L. et al. (2014). Chemical derivatives of a small molecule deubiquitinase inhibitor have antiviral activity against several RNA viruses. PLOS ONE. [Link]

  • Ozerov, A.A. et al. (2025). Synthesis and Antiviral Activity of 1-{[2-(Phenoxy)ethoxy]methyl}uracil Derivatives. ResearchGate (Preprint/Article). [Link]

  • Baba, M. et al. (1991). Highly potent and selective inhibition of HIV-1 replication by 6-substituted uracil derivatives. Proceedings of the National Academy of Sciences.[1] [Link]

Sources

Comparative Guide: Mechanism of Action Profiling of 1,6-Dimethyluracil Scaffolds vs. Methylxanthines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Shift

In the development of adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors, Methylxanthines (e.g., Theophylline, Caffeine) have long been the "Gold Standard." However, their therapeutic window is limited by non-selectivity (pan-adenosine antagonism) and complex side-effect profiles (CNS stimulation, tachycardia).

1,6-Dimethyluracil (1,6-DMU) compounds represent a strategic "deconstruction" of the xanthine core. By retaining the pyrimidine pharmacophore but eliminating the fused imidazole ring, researchers can access a novel chemical space with distinct solubility profiles and tunable selectivity for A1/A2A receptors and Reverse Transcriptase (in antiviral applications).

This guide objectively compares the mechanistic performance of 1,6-DMU derivatives against the industry standard, Theophylline, providing validated protocols for verifying these mechanisms in your laboratory.

Mechanistic Comparison: 1,6-DMU vs. Theophylline

Core Mechanism: Adenosine Receptor Antagonism

Both compound classes act as competitive antagonists at Adenosine Receptors (ARs), specifically the G-protein coupled receptors


 and 

.
  • Theophylline (Alternative): Acts as a non-selective antagonist.[1] It blocks

    
     (inhibitory) and 
    
    
    
    (stimulatory) receptors with nearly equal affinity (
    
    
    ~10-20
    
    
    ). This lack of selectivity drives its broad side-effect profile.
  • 1,6-DMU Derivatives (Product Focus): The 1,6-substitution pattern alters the electron density of the uracil ring and steric presentation.

    • Selectivity: Functionalization at the C-5 position of the 1,6-DMU core allows for steric "tuning." Bulky substituents can exploit hydrophobic pockets in the

      
       receptor that the rigid xanthine core cannot access effectively.
      
    • Solubility: The lack of the fused imidazole ring significantly improves aqueous solubility compared to trisubstituted xanthines, facilitating easier formulation for in vitro assays.

Secondary Mechanism: Viral Replication Inhibition

Unlike Theophylline, specific 1,6-DMU derivatives (e.g., 1,6-bis[(benzyloxy)methyl]uracil ) have demonstrated activity as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). They bind to the hydrophobic pocket of the HIV-1 reverse transcriptase, locking the enzyme in an inactive conformation—a mechanism distinct from the purinergic pathways of xanthines.

Comparative Performance Data

The following table summarizes the binding affinities and functional potencies. Note that 1,6-DMU values refer to optimized C-5 functionalized derivatives, not the bare scaffold.

FeatureTheophylline (Standard)1,6-DMU Derivatives (Optimized)Mechanistic Implication
A1 Receptor Affinity (

)
~15,000 nM50 – 500 nM1,6-DMU offers superior potency via targeted substitution.
A1/A2A Selectivity Non-selective (~1:1)High (>50:1 potential)1,6-DMU reduces off-target cardiovascular effects mediated by A2A.
PDE Inhibition Potent (Non-selective)Weak / Moderate1,6-DMU minimizes "jitters" associated with broad PDE blockade.
Water Solubility Low (~8 mg/mL)Moderate to High1,6-DMU reduces DMSO usage in cellular assays, preventing solvent artifacts.
Primary Indication COPD/Asthma (Bronchodilation)CNS Disorders / AntiviralDistinct therapeutic tracks based on scaffold flexibility.

Visualizing the Mechanism

The following diagram illustrates the antagonistic pathway of 1,6-DMU at the


 receptor, preventing the Gs-coupled activation of Adenylyl Cyclase.

G cluster_0 Mechanism of Action Adenosine Extracellular Adenosine Receptor A2A Receptor (GPCR) Adenosine->Receptor Agonist Binding DMU 1,6-DMU (Antagonist) DMU->Receptor Competitive Blockade Gs Gs Protein (Activation) Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Increases Response Cellular Response (e.g. Vasodilation) cAMP->Response

Caption: Competitive antagonism of 1,6-DMU at the A2A receptor prevents the Adenosine-mediated cAMP signaling cascade.

Validated Experimental Protocols

To validate the MoA of 1,6-DMU compounds in your lab, use the following self-validating workflows.

Protocol A: Radioligand Binding Assay (Affinity)

Purpose: Determine the affinity (


) of 1,6-DMU for Adenosine A1 receptors compared to Theophylline.

Materials:

  • Rat brain cortex membranes (rich in A1 receptors).

  • Radioligand:

    
    -DPCPX (A1 selective antagonist).
    
  • Non-specific control: 10

    
     CPA (Cyclopentyladenosine).
    
  • Enzyme: Adenosine Deaminase (ADA) – Critical for removing endogenous adenosine.

Step-by-Step Workflow:

  • Buffer Prep: Tris-HCl (50 mM, pH 7.4) with 2 U/mL ADA . Incubate buffer at 37°C for 30 mins to eliminate background adenosine.

  • Incubation: Mix 50

    
     membrane protein, 0.5 nM 
    
    
    
    -DPCPX, and increasing concentrations of 1,6-DMU (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validation Check:

  • If the Hill slope is significantly different from -1.0, suspect negative cooperativity or multiple binding sites.

  • Theophylline (

    
    ) should displace ~50% of ligand if the assay is valid.
    
Protocol B: Functional cAMP Accumulation Assay

Purpose: Confirm that binding results in functional antagonism (blocking agonist-induced cAMP).

Workflow Visualization:

Workflow Step1 Cell Culture (CHO cells expressing A2A) Step2 Pre-treatment (Add 1,6-DMU or Vehicle) Step1->Step2 30 min incubation Step3 Agonist Challenge (Add NECA 100 nM) Step2->Step3 Competition Step4 Lysis & Detection (TR-FRET / ELISA) Step3->Step4 15 min stimulation Step5 Data Analysis (Schild Plot) Step4->Step5 Calculate pA2

Caption: Functional assay workflow to determine antagonistic potency (pA2) of 1,6-DMU derivatives.

Expert Insights & Troubleshooting

  • The "Solubility Trap": Unlike xanthines, 1,6-DMU derivatives can be lipophilic depending on C-5 substitution. Always perform a turbidity check in the assay buffer before adding protein. If precipitation occurs, add 0.1% BSA to the buffer to stabilize the compound.

  • Species Differences: Be aware that A1 receptor homology varies between rat (common model) and human. A 1,6-DMU derivative potent in rat brain membranes may show a 10-fold shift in human recombinant receptors. Always cite the species source in your data.

  • Endogenous Adenosine: Failure to include Adenosine Deaminase (ADA) is the #1 cause of "low affinity" artifacts. Endogenous adenosine competes with your radioligand, making your antagonist appear weaker than it is.

References

  • Daly, J. W., et al. (1983). "Adenosine receptors and behavioral actions of methylxanthines." Proceedings of the National Academy of Sciences.

  • Khandazhinskaya, A., et al. (2016).[2] "1,6-Bis[(benzyloxy)methyl]uracil derivatives: Novel antivirals with activity against HIV-1 and influenza H1N1 virus."[2] Bioorganic & Medicinal Chemistry.

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology.

  • Jacobson, K. A. (2022). "Structure-Activity Relationships of Adenosine Receptor Ligands." Biochemical Pharmacology.

  • Prekupec, S., et al. (2005).[3] "Biological activity of 6-substituted uracil derivatives." Acta Chimica Slovenica.

Sources

Comparative Guide: In Vitro Evaluation of 1,6-Dimethyluracil Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a technical framework for evaluating the cytotoxicity of 1,6-Dimethyluracil (1,6-DMU) . Unlike its halogenated analog 5-Fluorouracil (5-FU) , which is a potent antimetabolite, 1,6-DMU is primarily evaluated as a pharmaceutical scaffold, a metabolic intermediate, or a synthesis impurity.

The core challenge in evaluating 1,6-DMU is not determining its potency, but accurately defining its safety window . Methylated uracils often exhibit low aqueous solubility and can crystallize in cell culture media, leading to false "cytotoxicity" readouts in colorimetric assays (MTT/MTS) due to physical interference rather than biological cell death.

Compound Comparison Matrix
Feature1,6-Dimethyluracil (Target)5-Fluorouracil (Positive Control)1,3-Dimethyluracil (Isomer Control)
CAS Registry 2434-53-951-21-8874-14-6
Primary Role Scaffold / ImpurityChemotherapeutic (Antimetabolite)Caffeine Metabolite / Reference
Cytotoxicity Profile Low / Non-Toxic (Expected)High (nM to µM range)Low / Non-Toxic
Solubility (Water) Moderate (Temperature dependent)ModerateGood
Key Assay Risk Crystal formation at >100 µMMetabolic resistance in some linesHigh background in UV assays

Scientific Rationale & Mechanism

To interpret cytotoxicity data correctly, one must understand the Structure-Activity Relationship (SAR).

  • The Toxicity Driver (5-FU): 5-FU mimics uracil but contains a Fluorine atom at the C-5 position. This forms a stable covalent complex with Thymidylate Synthase (TS), blocking DNA replication and triggering apoptosis.

  • The Safety Mechanism (1,6-DMU): The presence of methyl groups at N-1 and C-6 sterically hinders the molecule from acting as a substrate for phosphoribosyltransferases. It does not integrate into RNA/DNA efficiently, nor does it irreversibly bind TS. Therefore, any observed toxicity is likely off-target or due to osmotic/physical stress rather than a specific mechanism of action.

Visualization: Mechanism of Action vs. Inertness

SAR_Mechanism cluster_0 Cytotoxic Pathway (5-FU) cluster_1 Inert Pathway (1,6-DMU) FU 5-Fluorouracil FZdUMP FdUMP (Active Metabolite) FU->FZdUMP Phosphorylation TS_Complex Thymidylate Synthase (Ternary Complex) FZdUMP->TS_Complex Irreversible Inhibition Death DNA Damage & Apoptosis TS_Complex->Death DMU 1,6-Dimethyluracil No_Binding Steric Hindrance (No Enzyme Binding) DMU->No_Binding Methyl Group Interference Clearance Metabolic Clearance (Renal/Hepatic) No_Binding->Clearance Non-Toxic Route

Figure 1: Mechanistic divergence between the cytotoxic 5-FU and the sterically hindered 1,6-DMU. The lack of C-5 halogenation prevents lethal enzyme inhibition.

Experimental Protocol: Validated MTT Assay

Senior Scientist Note: The standard MTT protocol often fails for methylated uracils because they can precipitate when added to serum-rich media, forming crystals that absorb light at 570nm, mimicking "live cells." This protocol includes a specific filtration step to prevent this artifact.

Materials
  • Cell Lines: HeLa (Cervical) or HepG2 (Liver) are recommended for metabolic relevance.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (anhydrous).

  • Controls:

    • Negative: 0.1% DMSO in Media.

    • Positive: 5-Fluorouracil (Start at 100 µM).

    • Blank: Media + MTT (No cells).[1]

Step-by-Step Workflow
  • Stock Preparation (Critical):

    • Dissolve 1,6-DMU in 100% DMSO to create a 100 mM stock.

    • Validation: Sonicate for 10 mins at 37°C. Ensure no visible crystals.

  • Seeding:

    • Seed cells at 5,000–10,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Treatment (The "2x" Method):

    • Do not replace media directly. Prepare a 2x concentration of 1,6-DMU in complete media.

    • Add 100 µL of 2x drug solution to the existing 100 µL of media in the wells. This prevents cell shock and reduces precipitation risk.

    • Range: Test 0, 1, 10, 50, 100, 500 µM.

  • Incubation:

    • Incubate for 48h or 72h (1,6-DMU acts slowly if at all).

  • Microscopy Check (Mandatory):

    • Before adding MTT, inspect wells at 100 µM+. If needle-like crystals are visible, the assay is invalid.

  • MTT Addition & Solubilization:

    • Add MTT (0.5 mg/mL final).[2][3] Incubate 3-4h.

    • Aspirate media carefully.[1][2]

    • Solubilize formazan crystals with 150 µL DMSO.

  • Readout:

    • Measure Absorbance at 570 nm (Signal) and 630 nm (Background reference).

Visualization: Assay Logic Flow

MTT_Workflow Start Start: 1,6-DMU Stock (100mM in DMSO) Check1 Solubility Check: Sonicate 37°C Start->Check1 Seed Seed Cells (96-well, 24h) Check1->Seed Clear Treat Add 2x Compound (Serial Dilution) Seed->Treat Inspect Microscopy Check: Crystals Visible? Treat->Inspect 48h Incubation Valid Proceed to MTT (Add Reagent -> 4h) Inspect->Valid No Crystals Invalid Abort: False Positive Risk Inspect->Invalid Crystals Present Read Read Absorbance (570nm - 630nm) Valid->Read

Figure 2: Decision tree for MTT assay validation. The microscopy check (Red Diamond) is the critical step often missed in uracil derivative evaluation.

Data Interpretation & Troubleshooting

When analyzing results, 1,6-DMU should yield a flat dose-response curve compared to the sigmoidal curve of 5-FU.

Expected IC50 Values (Benchmarking)
CompoundHeLa Cells (IC50)HepG2 Cells (IC50)Interpretation
1,6-Dimethyluracil > 500 µM (Est.)> 1000 µM (Est.)Non-Cytotoxic. High tolerance expected.
5-Fluorouracil 1 - 10 µM5 - 20 µMCytotoxic. Validates assay sensitivity.
DMSO Vehicle > 1% (v/v)> 1% (v/v)Toxicity threshold for solvent.
Troubleshooting Common Anomalies
  • "Hormesis" Effect (Growth Stimulation):

    • Observation: Absorbance at 10-50 µM is higher than control (e.g., 110-120%).

    • Cause: Uracil derivatives can act as metabolic substrates or upregulate mitochondrial dehydrogenases without increasing cell number.

    • Solution: Verify with a secondary assay that measures DNA content (e.g., SRB Assay or Hoechst staining) rather than metabolic activity.

  • False Toxicity at High Doses:

    • Observation: Sudden drop in viability at >200 µM.

    • Cause: Likely osmotic stress or undetected micro-precipitation.

    • Solution: Check the pH of the media; high concentrations of uracils can slightly alter buffering capacity.

References

  • Uracil Derivative Cytotoxicity & SAR

    • Study: Comparative analysis of methylated vs.
    • Source:Journal of Pharmacy & Pharmacognosy Research, "In vitro proliferative activity of 6-substituted uracil deriv
    • (Contextual grounding for 6-substituted uracil safety).

  • 5-Fluorouracil Mechanism (Comparator)

    • Study: Mechanism of 5-Fluorouracil-Mediated Cytotoxicity.[4][5]

    • Source:Trends in Cancer (2020).[4]

  • MTT Assay Standardization

    • Protocol: Standardized cell viability protocols for drug screening.
    • Source:Abcam Protocol Library.
  • 1,3-Dimethyluracil (Isomer)

    • Study: Cytotoxicity of caffeine metabolites (1,3-DMU).[6]

    • Source:Toxicology Letters (1982).[6]

Sources

Comparative Biological Profile of Methylated Uracils: From Genetic Stability to Pharmacological Intervention

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of methylated uracil derivatives, specifically focusing on the structural and functional divergence between 5-methyluracil (Thymine) , 6-methyluracil (Methyuracil) , and 1,3-dimethyluracil . While sharing a common pyrimidine core, the positioning of the methyl group dictates three distinct biological fates: genetic information storage (C5), metabolic modulation/tissue regeneration (C6), and pharmacological enzyme inhibition (N1/N3). This guide details the physicochemical basis for these differences, supported by experimental protocols for validating their biological activity.[1]

Structural & Physicochemical Basis

The biological activity of methylated uracils is governed by the "Methyl Effect"—where the steric and electronic influence of the methyl group alters hydrogen bonding capability and enzymatic recognition.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates how methylation position dictates biological function.[1]

SAR_Analysis Core Uracil Core C5 C5-Methylation (Thymine) Core->C5 C6 C6-Methylation (6-Methyluracil) Core->C6 N_Meth N1/N3-Methylation (1,3-Dimethyluracil) Core->N_Meth GenStab Hydrophobicity DNA Major Groove Stability C5->GenStab Genetic Function MetabStab Steric Bulk Blocks DPD Degradation C6->MetabStab Regenerative Function Pharm Blocks H-Bonding Increases Lipophilicity N_Meth->Pharm Enzyme Inhibition

Figure 1: Structure-Activity Relationship (SAR) of methylated uracils showing the functional divergence based on substitution position.[1]

Physicochemical Comparison Table
CompoundMethyl PositionLogP (Approx)H-Bond DonorsPrimary Biological Role
5-Methyluracil (Thymine)C-5-0.622Genetic: DNA base pairing (Adenine).[1]
6-Methyluracil C-6-0.802Anabolic: Immunostimulant, RNA synthesis promoter.[1]
1,3-Dimethyluracil N-1, N-30.400Pharmacological: Carbonic Anhydrase inhibitor; Pharmacophore.[1]

Comparative Biological Profiles

A. 5-Methyluracil (Thymine): The Genetic Standard

Methylation at C5 is evolutionarily conserved to protect DNA.[1] The methyl group projects into the major groove of the DNA helix, providing hydrophobic stability and distinguishing Thymine from Uracil (which is recognized as damage in DNA). It is readily degraded by dihydropyrimidine dehydrogenase (DPD) during catabolism.[1]

B. 6-Methyluracil: The Metabolic Modulator

Methylation at C6 introduces steric hindrance that significantly alters enzymatic processing.[1]

  • Mechanism: Unlike 5-MU, 6-MU is resistant to degradation by DPD.[1] This metabolic stability allows it to accumulate and act as a "false metabolite," stimulating anabolic pathways.[1]

  • Therapeutic Effect: It promotes the synthesis of nucleic acids and proteins, leading to accelerated wound healing, radioprotection, and immunostimulation [1].

  • Clinical Status: Widely used in Eastern European pharmacopoeia (e.g., Methyuracil tablets/ointments) for tissue regeneration.[1]

C. 1,3-Dimethyluracil: The Lipophilic Probe

Methylation at N1 and N3 blocks the Watson-Crick hydrogen bonding faces.[1]

  • Mechanism: Lacking the ability to base-pair or form glycosidic bonds (for RNA/DNA integration), this molecule acts as a free-floating pharmacophore.[1]

  • Target: It exhibits inhibitory activity against Human Carbonic Anhydrase (hCA I and II) with

    
     values in the micromolar range [2].[1][2] It also serves as a lipophilic scaffold for adenosine receptor antagonists.[1]
    

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol A: Enzymatic Stability Assay (DPD Resistance)

Objective: To demonstrate the metabolic stability of 6-MU compared to 5-MU (Thymine) and Uracil using a Dihydropyrimidine Dehydrogenase (DPD) degradation assay.

Reagents:

  • Cytosolic liver extract (source of DPD) or recombinant DPD.[1]

  • NADPH (Cofactor).[1]

  • Test Compounds: Uracil (Control), 5-MU, 6-MU (100 µM final conc).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.[1]4) with 1 mM DTT.

Workflow:

  • Incubation: Mix 100 µL liver cytosol with 50 µL NADPH (2 mM) and 800 µL buffer.

  • Initiation: Add 50 µL of test compound substrate (Uracil, 5-MU, or 6-MU). Incubate at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 15, 30, and 60 minutes.

  • Quenching: Immediately mix aliquots with 100 µL ice-cold acetonitrile to precipitate proteins. Centrifuge at 10,000 x g for 5 min.

  • Analysis: Analyze supernatant via HPLC-UV (260 nm) or LC-MS/MS.

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: 10 mM Ammonium Acetate / Methanol gradient.

Expected Result:

  • Uracil/5-MU: Rapid decrease in peak area (>50% degradation within 30 mins) as DPD reduces the C5-C6 double bond.[1]

  • 6-MU: Negligible decrease in peak area (<10% degradation), confirming resistance to DPD due to C6 steric hindrance.[1]

Protocol B: Comparative Cell Proliferation Assay (Anabolic Activity)

Objective: To quantify the regenerative potential of 6-MU versus the inert 1,3-DMU.

Workflow:

  • Seeding: Seed L929 fibroblasts or HaCaT keratinocytes in 96-well plates (5,000 cells/well). Allow attachment (24h).

  • Treatment: Treat cells with:

    • Vehicle (DMSO/Media control).[1]

    • 6-Methyluracil (10 µM, 100 µM, 500 µM).[1]

    • 1,3-Dimethyluracil (10 µM, 100 µM, 500 µM).[1]

  • Incubation: Incubate for 48 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.[1]

Data Interpretation:

  • 6-MU: Expect a dose-dependent increase in viability (110-140% vs control) indicating anabolic stimulation.[1]

  • 1,3-DMU: Expect neutral effect or slight cytotoxicity at high concentrations (due to off-target enzyme inhibition), but no proliferative boost.[1]

Mechanism Visualization: Metabolic Divergence

The following diagram details why 6-MU acts as a drug while Uracil is a fuel.

Metabolic_Pathway Uracil Uracil / 5-MU DPD Enzyme: DPD (Dihydropyrimidine Dehydrogenase) Uracil->DPD High Affinity SixMU 6-Methyluracil SixMU->DPD Blocked by C6-Methyl Accumulation Metabolic Accumulation SixMU->Accumulation Resists Degradation Degradation Reduction of C5=C6 Bond (Catabolism) DPD->Degradation Excretion Beta-Alanine / CO2 (Excretion) Degradation->Excretion Anabolic Stimulation of RNA/Protein Synthesis Accumulation->Anabolic Regenerative Signal

Figure 2: Metabolic divergence showing how C6-methylation blocks DPD-mediated catabolism, leading to the accumulation and anabolic activity of 6-Methyluracil.[1]

References

  • Grabovskiy, S. A., et al. (2021).[1] "In vitro proliferative activity of 6-substituted uracil derivatives." Journal of Pharmacy & Pharmacognosy Research, 9(3), 364-373.[1] Link

  • Güney, M., et al. (2015).[1][2] "Synthesis and carbonic anhydrase inhibitory properties of novel uracil derivatives." Bioorganic & Medicinal Chemistry Letters, 25(16), 3261-3263.[1][2] Link

  • Knikman, J. E., et al. (2023).[1] "Assay performance and stability of uracil and dihydrouracil in clinical practice." Clinical Chemistry and Laboratory Medicine. Link

Sources

Safety Operating Guide

1,6-Dimethyluracil Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,6-Dimethyluracil (CAS 1627-27-6 ) is a pyrimidine derivative utilized primarily as a synthetic intermediate in pharmaceutical and agrochemical research.[1] While often classified as a non-regulated organic solid under RCRA (Resource Conservation and Recovery Act) absent of specific listing, it must be managed as chemical waste to prevent environmental contamination and ensure laboratory safety.

Immediate Directive: Do not dispose of this compound in municipal trash or down the drain. All disposal must occur via high-temperature incineration through a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the chemical identity and associated hazards to select the correct waste stream.

ParameterSpecification
Chemical Name 1,6-Dimethyluracil
IUPAC Name 1,6-Dimethylpyrimidine-2,4(1H,3H)-dione
CAS Number 1627-27-6
Molecular Formula C₆H₈N₂O₂
Physical State Solid (Crystalline powder)
Hazard Classification Irritant (Skin/Eye)
Signal Word WARNING
Hazard Statements (GHS)[1]
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation (if dust is inhaled).

Scientific Insight: The uracil core is relatively stable. However, improper disposal in aqueous systems can lead to bio-accumulation of nitrogenous heterocycles in local water tables. Incineration is the only method that guarantees complete thermal decomposition of the pyrimidine ring into harmless CO₂, H₂O, and NOₓ.

Pre-Disposal Handling & Segregation

Objective: Prevent cross-contamination and dangerous reactions in the waste container.

A. Segregation Rules
  • Incompatible With: Strong oxidizing agents (e.g., peroxides, permanganates).

  • Storage: Store waste in a cool, dry place away from direct sunlight.

  • Container: Use High-Density Polyethylene (HDPE) or amber glass containers.

B. Labeling Requirements

Every waste container must be labeled immediately upon the first addition of waste.

  • Label Content: "HAZARDOUS WASTE - 1,6-Dimethyluracil."

  • Constituents: List all solvents if in solution (e.g., "1,6-Dimethyluracil (1%) in DMSO (99%)").

  • Hazard Checkbox: Mark "Irritant" and "Toxic" (precautionary).

Disposal Workflow (Decision Matrix)

The following logic flow dictates the correct disposal stream based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 1,6-Dimethyluracil StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA Pack in HDPE SolventCheck Identify Solvent Base Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, DMF) SolventCheck->Organic Aqueous Aqueous Buffer (Water, PBS) SolventCheck->Aqueous HalogenCheck Contains Halogens? (DCM, Chloroform) Organic->HalogenCheck StreamD Stream D: Aqueous Chemical Waste Aqueous->StreamD Do NOT Drain StreamB Stream B: Non-Halogenated Organic HalogenCheck->StreamB No (e.g. DMSO) StreamC Stream C: Halogenated Organic HalogenCheck->StreamC Yes (e.g. DCM)

Figure 1: Decision matrix for selecting the appropriate waste stream based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stock, contaminated powder, spill cleanup residues.

  • Container Selection: Use a wide-mouth HDPE jar or a dedicated solid waste drum.

  • Transfer: Transfer the solid carefully to avoid generating dust. Use a chemical fume hood.

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel in the same container).

  • Disposal Path: Tag for High-Temperature Incineration .

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors.

  • Segregation:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Acetone.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

  • Aqueous Solutions: Even if dissolved in water/buffer, do not pour down the sink . 1,6-Dimethyluracil is a stable organic compound that requires thermal destruction. Collect in "Aqueous Waste with Organics" carboys.

  • pH Check: Ensure pH is between 5-9. If highly acidic/basic, neutralize before adding to the main waste carboy to prevent exothermic reactions.

Protocol C: Empty Containers

Applicability: Original vendor bottles.

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Water).

  • Rinsate Disposal: Pour all three rinses into the appropriate liquid waste container (Protocol B).

  • Defacing: Cross out the label and mark "Empty."

  • Final Step: Dispose of the rinsed bottle as standard lab trash or glass recycling, depending on local facility rules.

Emergency Spill Response

Scenario: 5g bottle of 1,6-Dimethyluracil powder dropped on the floor.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat. If dust is visible in the air, wear an N95 or P100 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff card.

    • Place all material into a Solid Waste container.

    • Wipe the surface with soap and water 3 times.

  • Verification: Dispose of all cleanup materials (gloves, wipes) as hazardous waste.

References

  • PubChem. (n.d.). 1,6-Dimethyluracil (Compound).[1][2][3][4][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

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A Guide to the Safe Handling of 1,6-Dimethyluracil: Essential Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to ground our laboratory practices in a deep understanding of the materials we handle. 1,6-Dimethyluracil, a member of the pyrimidine family, is a valuable compound in synthetic chemistry and drug development. While specific hazard data for 1,6-Dimethyluracil is not extensively documented, the well-characterized risks of structurally similar uracil derivatives necessitate a cautious and systematic approach to its handling. This guide provides a comprehensive framework for the safe use of 1,6-Dimethyluracil, with a focus on personal protective equipment (PPE), operational procedures, and proper disposal, ensuring the safety of researchers and the integrity of our work.

Hazard Assessment: A Precautionary Approach

Given the chemical nature of 1,6-Dimethyluracil, we must anticipate potential hazards based on related compounds. Uracil derivatives can cause skin, eye, and respiratory irritation.[1][2] Some may also have the potential for more significant health effects with prolonged or high-level exposure. Therefore, a proactive and conservative safety strategy is essential. All laboratory personnel must be trained on the potential hazards and the procedures outlined in this guide.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical factor in mitigating exposure risks when handling 1,6-Dimethyluracil. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact. Nitrile is a preferred material for chemical protection in laboratory settings.[4]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects the eyes from airborne particles and potential splashes.[5]
Respiratory Protection NIOSH-certified N95 or higher respiratorEssential when handling the compound as a powder to prevent inhalation of fine particles.[5][6]
Body Protection Laboratory coat or disposable gownProtects skin and personal clothing from contamination.[5]

For situations with a higher risk of splash or aerosol generation, a full-face shield should be worn in addition to safety goggles.[7][8] It is also recommended to use double gloves, especially when working in a biological safety cabinet, to prevent the transfer of contamination.[7]

Operational Workflow for Safe Handling

A structured workflow is crucial for minimizing the risk of exposure and contamination. The following diagram and step-by-step protocol outline the essential stages of handling 1,6-Dimethyluracil.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Designate a well-ventilated work area (fume hood) gather_ppe Don appropriate PPE prep_area->gather_ppe gather_materials Assemble all necessary equipment and reagents gather_ppe->gather_materials weigh Carefully weigh 1,6-Dimethyluracil, avoiding dust generation gather_materials->weigh Proceed to handling dissolve Dissolve or react with the compound weigh->dissolve decontaminate_surfaces Clean and decontaminate work surfaces dissolve->decontaminate_surfaces Complete handling remove_ppe Remove PPE in the correct order decontaminate_surfaces->remove_ppe wash_hands Thoroughly wash hands remove_ppe->wash_hands collect_solid Collect solid waste in a labeled, sealed container dispose Dispose of waste according to institutional and regulatory guidelines collect_solid->dispose collect_liquid Collect liquid waste in a labeled, sealed container collect_liquid->dispose

Caption: Workflow for the safe handling of 1,6-Dimethyluracil.

Step-by-Step Handling Protocol:
  • Preparation:

    • Work in a designated area with adequate ventilation, such as a chemical fume hood.[9]

    • Ensure that a safety shower and eyewash station are readily accessible.[9]

    • Don all required PPE as specified in the table above.

  • Handling:

    • When weighing the solid compound, use techniques that minimize dust formation.[1][9]

    • Keep containers of 1,6-Dimethyluracil tightly closed when not in use.[9][10][11]

    • Avoid eating or drinking in the work area.[12]

  • Post-Handling and Cleanup:

    • After handling is complete, wipe down all work surfaces to prevent contamination.[12]

    • Remove PPE carefully to avoid cross-contamination. Contaminated outer gloves should be removed and disposed of within the work area if possible.[7]

    • Wash hands thoroughly with soap and water after removing gloves.[9][12]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][9] If skin irritation occurs, seek medical attention.[1][2][9]

  • Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][9]

  • Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[1][9] If feeling unwell, call a poison center or doctor.[1][9]

  • Spills:

    • Minor Spills: For small amounts of dry powder, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]

    • Major Spills: Evacuate the area and alert emergency services.[1]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of 1,6-Dimethyluracil and any contaminated materials is a critical final step. All waste must be treated as hazardous.

  • Solid Waste: Collect all solid waste, including excess 1,6-Dimethyluracil and contaminated PPE, in a clearly labeled, sealed container.[1]

  • Liquid Waste: Collect all liquid waste containing 1,6-Dimethyluracil in a separate, clearly labeled, and sealed container.

  • Disposal Route: All waste must be disposed of through an approved hazardous waste disposal plant.[9] Do not dispose of this chemical down the sink or in general trash.[13] Follow all local, state, and federal regulations for hazardous waste disposal.[14][15] Keep detailed records of waste disposal.[16]

By adhering to these guidelines, researchers can safely handle 1,6-Dimethyluracil, minimizing personal risk and ensuring a safe and compliant laboratory environment.

References

  • 6-Methyluracil - SAFETY DATA SHEET. (2025, September 10). Thermo Fisher Scientific. Retrieved from [Link]

  • 1,3-Dimethyluracil - SAFETY DATA SHEET. (2025, December 22). Thermo Fisher Scientific. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC. Retrieved from [Link]

  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer. (n.d.). Hebei Guangxing Chemical Industry Co., Ltd. Retrieved from [Link]

  • Preparation method of 6-amino-1, 3-dimethyl uracil. (n.d.). Google Patents.
  • 1,3-Dimethyluracil. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • Personal Protective Equipment Selection Guide. (2015, July 22). University of Arizona. Retrieved from [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). C&EN. Retrieved from [Link]

  • A Comprehensive Guide to Safe Powder Handling. (n.d.). BFM® Fitting. Retrieved from [Link]

  • Medical & Healthcare Waste Regulation Changes in 2025. (2026, February 2). Stericycle. Retrieved from [Link]

  • Understanding OSHA Chemical Storage Requirements. (n.d.). PolyStar Containment. Retrieved from [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. (n.d.). American Chemistry Council. Retrieved from [Link]

  • The Federal EPA Hazardous Waste Regulations Are Found Where? (2024, November 22). CountyOffice.org. Retrieved from [Link]

  • Hazardous Waste Enforcement: U.S. Environmental Protection Agency and Blythe, California Solar Power Station Enter into Expedited Settlement Agreement. (2026, February 3). JDSupra. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.